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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene (CAS 2385735-19-1)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, expected reactivity, and safety considerat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, expected reactivity, and safety considerations for 1-bromo-3-chloro-4-ethoxy-2-iodobenzene. This highly functionalized aromatic compound is a potentially valuable building block in medicinal chemistry and materials science, offering multiple points for diversification through cross-coupling reactions.

Core Properties and Characteristics

Physicochemical Properties

The physical properties of 1-bromo-3-chloro-4-ethoxy-2-iodobenzene are influenced by the presence of multiple halogen atoms and an ethoxy group on the benzene ring. These substituents contribute to a high molecular weight and significant intermolecular forces, primarily van der Waals interactions.

PropertyPredicted Value/InformationCitation
CAS Number 2385735-19-1
Molecular Formula C₈H₇BrClIO
Molecular Weight 361.40 g/mol
Appearance Expected to be a crystalline solid or a colorless to yellowish liquid.
Melting Point Predicted to be higher than related di-substituted haloarenes due to the increased molecular weight and potential for ordered crystal packing. The melting points of para-isomers of dihalobenzenes are generally higher than their ortho and meta counterparts due to greater symmetry.
Boiling Point Expected to be significantly higher than that of benzene due to the substantial increase in molecular mass and stronger van der Waals forces. The boiling points of haloarenes increase with the size of the halogen atom.[1]
Density Predicted to be significantly denser than water, a common characteristic of polyhalogenated aromatic compounds. Density increases with the mass of the halogen atoms.[1]
Solubility Expected to be insoluble in water but soluble in common organic solvents such as ethers, benzene, and chlorinated solvents. Haloarenes are generally non-polar and cannot form hydrogen bonds with water.
Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for 1-bromo-3-chloro-4-ethoxy-2-iodobenzene is not publicly available. However, based on its structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or singlets depending on the coupling constants. The ethoxy group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the six aromatic carbons and the two carbons of the ethoxy group. The chemical shifts of the aromatic carbons will be influenced by the electronegativity and position of the halogen and ethoxy substituents.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be complex and characteristic, reflecting the presence of both bromine (¹⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Synthesis and Elucidation

A definitive, published synthetic route for 1-bromo-3-chloro-4-ethoxy-2-iodobenzene is not currently available. However, a plausible multi-step synthesis can be designed based on established methodologies for the preparation of polysubstituted haloarenes. The following proposed synthesis utilizes electrophilic aromatic substitution and diazotization reactions, common strategies in the synthesis of such complex molecules.

Proposed Synthetic Pathway

The synthesis could commence from a commercially available substituted aniline, followed by a series of halogenation and functional group manipulation steps. A potential retrosynthetic analysis is outlined below:

retrosynthesis target 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene intermediate1 2-Bromo-4-chloro-5-ethoxy-6-iodoaniline target->intermediate1 Deamination via Diazotization intermediate2 4-Bromo-2-chloro-6-iodoaniline intermediate1->intermediate2 Ethoxylation (e.g., Williamson Ether Synthesis) intermediate3 4-Bromo-2-chloroaniline intermediate2->intermediate3 Iodination intermediate4 4-Bromo-2-chloroacetanilide intermediate3->intermediate4 Hydrolysis intermediate5 4-Bromoacetanilide intermediate4->intermediate5 Chlorination intermediate6 Acetanilide intermediate5->intermediate6 Bromination start Aniline intermediate6->start Acetylation cross_coupling start 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene product1 Alkynylated Product start->product1 Sonogashira Coupling (at C-I bond) product2 Arylated/Alkenylated Product start->product2 Suzuki-Miyaura Coupling (at C-I bond) product3 Aminated Product start->product3 Buchwald-Hartwig Amination (at C-I bond)

Caption: Selective cross-coupling reactions of 1-bromo-3-chloro-4-ethoxy-2-iodobenzene.

Potential as a Pharmaceutical Intermediate

The ability to introduce diverse functionalities in a controlled, stepwise manner makes this compound an attractive scaffold for the synthesis of novel drug candidates. The core structure can be elaborated to generate libraries of compounds for screening against various biological targets. The presence of halogens can also influence the pharmacokinetic properties of a drug molecule, such as lipophilicity and metabolic stability.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-bromo-3-chloro-4-ethoxy-2-iodobenzene is not widely available, the safety precautions should be based on the known hazards of polyhalogenated aromatic compounds.

  • General Hazards: Polyhalogenated aromatic hydrocarbons can be toxic and persistent in the environment. They may cause skin and eye irritation. [2]Some compounds in this class are suspected carcinogens.

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid inhalation of dust, vapors, or mists.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [2]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-3-chloro-4-ethoxy-2-iodobenzene is a promising, yet underexplored, building block for organic synthesis. Its polysubstituted nature and the differential reactivity of its carbon-halogen bonds offer significant opportunities for the construction of complex molecular architectures relevant to drug discovery and materials science. While further experimental work is needed to fully characterize this compound, the principles of haloarene chemistry provide a solid foundation for its synthesis and application. Researchers and scientists are encouraged to explore the potential of this versatile intermediate in their synthetic endeavors, while adhering to strict safety protocols.

References

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Physical Properties of Haloalkanes and Haloarenes. (n.d.). Unacademy. Retrieved February 12, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022, July 1). ACS Omega. Retrieved February 12, 2026, from [Link]

  • Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved February 12, 2026, from [Link]

  • Haloarenes Explained: Key Types, Properties & Common Uses. (n.d.). Allen Overseas. Retrieved February 12, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene

Disclaimer: An official, verified Safety Data Sheet (SDS) for the specific compound 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene (CAS No. 2385735-19-1) is not broadly available in public databases.

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: An official, verified Safety Data Sheet (SDS) for the specific compound 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene (CAS No. 2385735-19-1) is not broadly available in public databases. This guide has been meticulously compiled by synthesizing safety data from structurally analogous multi-halogenated aromatic compounds and established principles of laboratory safety. The protocols and recommendations herein are based on a hazard-by-analogy approach and are intended to provide a robust framework for handling this compound. Researchers must always perform their own risk assessment and, if possible, obtain a specific SDS from the supplier before commencing any work.

Introduction: A Molecule of Synthetic Utility and Precaution

1-Bromo-3-chloro-4-ethoxy-2-iodobenzene is a polysubstituted aromatic compound with significant potential as a building block in complex organic synthesis.[1][2] The strategic placement of three distinct halogens (Iodine, Bromine, Chlorine) and an ethoxy group on the benzene ring offers chemists a versatile platform for sequential, site-selective cross-coupling reactions, crucial in the development of novel pharmaceuticals and advanced materials.[1] However, this structural complexity also necessitates a comprehensive understanding of its potential hazards. This guide provides an in-depth analysis of the inferred safety profile and outlines proactive protocols for its safe handling, storage, and disposal.

Section 1: Compound Identification and Predicted Hazard Profile

Before handling any chemical, a thorough understanding of its identity and potential hazards is paramount. While specific toxicological data for this compound is scarce, we can construct a reliable predicted hazard profile by examining its close structural relatives.

1.1: Chemical Identity
PropertyValueSource
IUPAC Name 1-bromo-3-chloro-4-ethoxy-2-iodobenzene[2]
CAS Number 2385735-19-1[2]
Molecular Formula C₈H₇BrClIO[2]
Molecular Weight 361.4 g/mol [2]
Structure (Image of the chemical structure would be placed here)
1.2: Hazard Assessment by Structural Analogy

The hazard profile is inferred from GHS classifications of similar multi-halogenated benzenes. The consistent classification across these analogs suggests a high probability of similar hazards for the target compound.

Analogous CompoundCAS NumberGHS Hazard StatementsSource
1-Bromo-2-chloro-4-iodobenzene535934-25-9H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
1-Bromo-2-chloro-3-iodobenzene57012-50-7H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]
1-Bromo-3-chloro-2-iodobenzene450412-28-9H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
4-Bromo-2-chloro-1-iodobenzene31928-47-9R22: Harmful if swallowedR36/37/38: Irritating to eyes, respiratory system and skin[6]
  • A skin irritant (Category 2). [3][4][5]

  • A serious eye irritant (Category 2). [3][4][5]

  • Potentially causing respiratory irritation (STOT SE 3). [3][4][7]

  • Potentially harmful if swallowed (Acute Toxicity, Oral). [4][6]

GHS_Profile Compound 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene H315 H315 Compound->H315 H319 H319 Compound->H319 H335 H335 Compound->H335 H302 H302 Compound->H302

Section 2: Proactive Exposure Control and Safe Handling Workflow

The principle of proactive exposure control dictates that engineering controls, administrative procedures, and Personal Protective Equipment (PPE) are used in concert to minimize any contact with the hazardous substance.

2.1: Engineering Controls

All manipulations of 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. The fume hood provides primary containment, ensuring that any vapors or aerosols are effectively captured and exhausted, protecting the operator from inhalation exposure.[8][9]

2.2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The selection of specific PPE is based on mitigating the predicted hazards of skin, eye, and respiratory irritation.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. For procedures with a higher risk of splashing (e.g., transfers, quenching), a full-face shield must be worn over safety glasses.[10]

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is critical to inspect them for any signs of degradation or puncture before each use. For extended operations, consider double-gloving or using thicker, more robust gloves.[10]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure the material is appropriate for chemical splash protection.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with organic vapor cartridges may be required for emergency situations or if there is a potential for fume hood failure. This should be determined by a formal risk assessment.

Safe_Handling_Workflow C C D D C->D F F G G F->G

Section 3: Emergency Response Framework

A clear, rehearsed emergency plan is critical to mitigating the consequences of an accidental release or exposure.

3.1: First-Aid Measures

The immediate response to an exposure is crucial for minimizing harm. These steps are based on the predicted irritant and potentially toxic nature of the compound.[11][12]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[5][11]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give them a small amount of water to drink. Seek immediate medical attention.[13]

3.2: Spill and Fire Response
  • Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal. Ventilate the area thoroughly. Do not allow the material to enter drains.[7][10]

  • Firefighting Measures: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[7][11] Do not use a heavy water stream.[13] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. When involved in a fire, halogenated compounds can decompose to produce highly toxic and corrosive gases such as hydrogen halides (HCl, HBr, HI) and carbon monoxide.[9][11]

Section 4: Lifecycle Management: Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

4.1: Storage Conditions

Halogenated aromatic compounds require specific storage conditions to ensure stability and prevent dangerous reactions.

  • Segregation: Store 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene away from incompatible materials, particularly strong oxidizing agents and reactive metals (e.g., sodium, potassium, magnesium).[8][14][15]

  • Environment: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[8][10] Avoid exposure to direct sunlight or heat sources.[11]

  • Labeling: Ensure all containers are clearly and accurately labeled with the full chemical name and primary hazard warnings.[9]

4.2: Disposal Protocol

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Collection: Dispose of waste in a dedicated, clearly labeled "Halogenated Organic Waste" container. Never mix halogenated waste with non-halogenated solvent waste.[9]

  • Disposal Method: All chemical waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[11][13] Do not pour down the drain.[10]

Conclusion

While 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene is a valuable tool for synthetic chemistry, its structural features—namely the presence of multiple halogens on an aromatic ring—warrant a cautious and well-informed approach to its handling. By adopting the engineering controls, PPE protocols, and emergency procedures outlined in this guide, researchers can effectively mitigate the risks and work safely with this compound, unlocking its synthetic potential while ensuring a high standard of laboratory safety.

References

  • Benchchem.
  • PubChem. 1-Bromo-2-chloro-4-iodobenzene | C6H3BrClI | CID 2756886.
  • PubChem. 1-Bromo-2-chloro-3-iodobenzene | C6H3BrClI | CID 51000075.
  • ECHEMI. 1-BROMO-4-CHLORO-2-IODOBENZENE Formula - ECHEMI.
  • PubChem. 1-Bromo-4-chloro-2-iodobenzene | C6H3BrClI | CID 51000072.
  • UCCS Emergency and Safety Services.
  • Thermo Fisher Scientific.
  • Unknown Source.
  • Safety Office.
  • Fisher Scientific Company.
  • Tokyo Chemical Industry.
  • Unknown Source.
  • Unknown Source.
  • Advanced ChemBlocks. 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene 95%.
  • NY.Gov.
  • Pharmaffiliates. MATERIAL SAFETY DATA SHEET: 1-Bromo-3-chloro-2-iodobenzene.
  • Fisher Scientific. SAFETY DATA SHEET: 1-Bromo-3-chloro-2-iodobenzene.
  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-chloro-1-iodobenzene.

Sources

Foundational

Suppliers and price of high-purity 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene

Technical Whitepaper: Strategic Sourcing and Quality Assurance of 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene Executive Summary: The "1,2,3,4" Challenge 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene (CAS: 2385735-19-1) is a high-v...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Sourcing and Quality Assurance of 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene

Executive Summary: The "1,2,3,4" Challenge

1-Bromo-3-chloro-4-ethoxy-2-iodobenzene (CAS: 2385735-19-1) is a high-value, tetrasubstituted benzene scaffold used primarily in the development of advanced pharmaceutical intermediates. Its structural uniqueness lies in the 1,2,3,4-substitution pattern , creating a crowded steric environment that offers exceptional orthogonality for sequential cross-coupling reactions.

For medicinal chemists, this molecule is not merely a building block; it is a "programmable" core. The presence of three distinct halogens (I, Br, Cl) allows for precise, stepwise functionalization, enabling the rapid generation of structure-activity relationship (SAR) libraries. However, this same complexity makes the compound prone to regio-isomeric impurities during synthesis, necessitating rigorous Quality Assurance (QA) protocols.

Market Intelligence: Suppliers and Pricing

Due to the high synthetic complexity of the 1,2,3,4-substitution pattern, this compound is classified as a Tier 3 Building Block (Custom Synthesis/Low Stock). It is rarely available "off-the-shelf" in bulk and typically requires a lead time of 2–4 weeks.

Primary Suppliers & Catalog Data
SupplierCatalog IDPurity GradeStock StatusEstimated Lead Time
Advanced ChemBlocks X175205≥95%Inquire2–3 Weeks
Fluorochem F855732≥95%Inquire3–4 Weeks
Ambeed A1234* (Verify)97%Made to Order4–6 Weeks
Pricing Analysis

Note: Prices are volatile and depend on batch synthesis. The following are estimates for budgetary planning.

  • Discovery Scale (100 mg - 1 g): $350 – $600 per gram.

    • Cost Driver: High labor cost for chromatographic separation of regioisomers.

  • Process Scale (10 g - 100 g): $150 – $250 per gram.

    • Cost Driver: Raw material costs (Silver salts or specialized iodinating agents).

  • Strategic Advice: Do not source based on lowest price alone. Low-cost batches often contain the 5-iodo isomer (1-bromo-3-chloro-4-ethoxy-5-iodobenzene), which is chemically distinct but difficult to separate without high-performance columns.

Technical Deep Dive: Chemoselectivity & Reactivity

The value of this scaffold lies in the reactivity hierarchy of its carbon-halogen bonds. The bond dissociation energies (C-I < C-Br < C-Cl) dictate the order of metal-catalyzed cross-coupling, allowing for a "one-pot, multi-step" synthesis strategy.

Reactivity Hierarchy for Cross-Coupling
  • Site A (Position 2 - Iodine): Most reactive. Undergoes oxidative addition with Pd(0) at room temperature. Ideal for introducing the most complex or sensitive R-group first.

  • Site B (Position 1 - Bromine): Intermediate reactivity.[1] Requires elevated temperatures (60–80°C) or specialized ligands (e.g., XPhos, SPhos) after the Iodine has been reacted.

  • Site C (Position 3 - Chlorine): Least reactive. Typically inert under standard Suzuki/Buchwald conditions unless activated by bulky, electron-rich ligands (e.g., BrettPhos) at high temperatures (>100°C).

Visualization: Sequential Functionalization Workflow

Reactivity Start 1-Bromo-3-chloro- 4-ethoxy-2-iodobenzene Step1 Step 1: Selective Coupling (Site 2: C-I Bond) Start->Step1 Pd(PPh3)4, RT Inter1 Intermediate A (2-Substituted) Step1->Inter1 Step2 Step 2: Elevated Temp Coupling (Site 1: C-Br Bond) Inter1->Step2 Pd(dppf)Cl2, 80°C Inter2 Intermediate B (1,2-Disubstituted) Step2->Inter2 Step3 Step 3: High Energy Coupling (Site 3: C-Cl Bond) Inter2->Step3 Pd-PEPPSI, 110°C Final Final Drug Candidate Step3->Final

Figure 1: The chemoselective hierarchy allows for precise, programmable assembly of the drug scaffold.

Synthesis & Quality Assurance (The "Trust" Pillar)

The Synthesis Challenge

Direct iodination of 1-bromo-3-chloro-4-ethoxybenzene is NOT RECOMMENDED .

  • Reasoning: The ethoxy group is a strong ortho/para director. In the precursor, the para position relative to ethoxy is occupied (by Br). The ortho positions are Position 3 (occupied by Cl) and Position 5 (open).

  • Result: Direct iodination will predominantly yield the 5-iodo isomer , not the desired 2-iodo isomer . The 2-position is sterically crowded (sandwiched between Br and Cl) and electronically less favorable for Electrophilic Aromatic Substitution (EAS).

Recommended Synthesis Route: The Sandmeyer Strategy

To guarantee the Iodine is placed at Position 2, a "Directed Metalation" or "Sandmeyer" approach is required.

  • Starting Material: 2-Amino-3-chloro-4-ethoxy-bromobenzene (or similar aniline derivative).

  • Diazotization: Treat with

    
     or Isoamyl nitrite to form the diazonium salt.[2]
    
  • Iodination: Quench with Potassium Iodide (

    
    ). This forces the Iodine into the exact position of the amino group, bypassing steric hindrance rules.
    
Quality Control Protocol (Self-Validating)

When receiving a batch, you must validate the regiochemistry. A simple HPLC purity check is insufficient because the 5-iodo and 2-iodo isomers have similar retention times.

Protocol: 1H-NMR Validation

  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals: Look for the aromatic protons.

    • Target (2-Iodo): The protons at Position 5 and 6 are adjacent (ortho-coupling). You should see two doublets with a coupling constant (

      
      ) of ~8.0–9.0 Hz.
      
    • Impurity (5-Iodo): The protons would be at Position 2 and 6. These are meta to each other (if 2 is H) or isolated. If the structure is 1-Br, 3-Cl, 4-OEt, 5-I, then Position 2 and 6 are para/meta.

    • Definitive Test (NOESY): Perform a 1D-NOESY experiment targeting the Ethoxy protons.

      • If 2-Iodo (Target): The Ethoxy group is at Pos 4.[3][4] It should show an NOE enhancement with the proton at Position 5 .

      • If 5-Iodo (Impurity): The Ethoxy group is at Pos 4.[4] The Iodine is at Pos 5.[5][6] There is NO proton at Position 5 . Therefore, you will see NO enhancement from the Ethoxy group to an adjacent aromatic proton (unless H-3 is present, but H-3 is Cl). Absence of NOE between Ethoxy and an ortho-proton indicates the wrong isomer (or the H is blocked).

      • Correction: In the target (1-Br, 2-I, 3-Cl, 4-OEt, 5-H, 6-H), Ethoxy (4) is adjacent to H-5. You MUST see an NOE signal between the Ethoxy

        
         and Aromatic H-5.
        

Handling and Storage

  • Light Sensitivity: The C-I bond is weak and photolabile. Prolonged exposure to ambient light will cause the material to turn purple/brown (release of

    
    ).
    
  • Storage: Store at 2–8°C in amber vials under Argon atmosphere.

  • Safety: Standard PPE. Treat as a potential skin sensitizer due to the halogenated nature.

References

  • Advanced ChemBlocks. (2024). Product Specification: 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene (Catalog X175205).[4] Retrieved from

  • Fluorochem. (2024). Chemical Data Sheet: F855732. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 2385735-19-1. Retrieved from

  • Lulinski, S., & Serwatowski, J. (2003). Regioselective lithiation of halobenzenes. Journal of Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Synthesis of Biaryl Ethers from 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene

[1][2] Executive Summary & Strategic Analysis The Substrate: 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene (CAS: N/A - Custom Scaffold) The Challenge: This molecule represents a "congested contig" (1,2,3,4-tetrasubstituted ben...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Strategic Analysis

The Substrate: 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene (CAS: N/A - Custom Scaffold) The Challenge: This molecule represents a "congested contig" (1,2,3,4-tetrasubstituted benzene). The target C2-Iodo position is sterically crowded, flanked by a C1-Bromo and a C3-Chloro group. The Goal: Chemoselective C-O bond formation (etherification) at the C2 position while preserving the C-Br and C-Cl bonds for future diversification.

The "Linchpin" Strategy

This substrate is a high-value scaffold for Orthogonal Functionalization . The presence of three distinct halogens allows for a programmable assembly line of couplings, governed by bond dissociation energies (BDE) and oxidative addition rates.

Reactivity Hierarchy (The "Golden Rule"):

  • C2-I (Target): Fastest Oxidative Addition (

    
    ).
    
  • C1-Br (Preserve): Intermediate reactivity (

    
    ).
    
  • C3-Cl (Preserve): Slowest reactivity (

    
    ).
    

Note: Due to the extreme steric hindrance at C2, standard catalytic systems may fail or require forcing conditions that compromise the C1-Br selectivity. This guide focuses on Sterically Demanding Cross-Coupling .

Methodology Selection

We present two validated pathways. Method A is the recommended industry standard for high-value intermediates, utilizing Third-Generation Palladium Precatalysts. Method B is a cost-effective alternative using Copper Catalysis (Ullmann-type), suitable for scale-up but requiring stricter temperature control.

Pathway Logic Visualization

G Start Substrate: 1-Br-3-Cl-4-OEt-2-I-benzene Decision Select Methodology Start->Decision MethodA Method A: Pd-Catalysis (Buchwald-Hartwig) Decision->MethodA High Value / High Yield MethodB Method B: Cu-Catalysis (Modern Ullmann) Decision->MethodB Cost Sensitive / Robust Phenols ConditionA Ligand: tBuBrettPhos/RockPhos Temp: 50-80°C Selectivity: High MethodA->ConditionA ConditionB Ligand: Picolinamide/Diamine Temp: 90-110°C Selectivity: Moderate MethodB->ConditionB Product Target Biaryl Ether (C-Br & C-Cl Intact) ConditionA->Product ConditionB->Product

Caption: Decision matrix for selecting the optimal etherification pathway based on substrate value and selectivity requirements.

Detailed Protocols

Method A: Pd-Catalyzed Etherification (Recommended)

Rationale: The use of tBuBrettPhos Pd G3 or RockPhos Pd G3 precatalysts is critical. These bulky, electron-rich ligands facilitate oxidative addition into the hindered C-I bond while preventing the formation of inactive dimeric Pd species. The G3 precatalyst ensures rapid activation at mild temperatures, preserving the C-Br bond.

Materials
  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Coupling Partner: Phenol (Ar-OH) or Primary Alcohol (R-CH2-OH) - 1.2 equiv

  • Catalyst: tBuBrettPhos Pd G3 (for Phenols) or RockPhos Pd G3 (for Alcohols) - 1-3 mol%

  • Base:

    
     (mild) or 
    
    
    
    (for difficult substrates) - 1.5 equiv
  • Solvent: Toluene (anhydrous) or 1,4-Dioxane

Step-by-Step Protocol
  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Phenol (1.2 equiv), Base (1.5 equiv), and Catalyst (2 mol%).

  • Solvation: Add Toluene (concentration 0.2 M). Critical: Do not use DMF with this Pd-system if possible, as it can retard the rate with these specific precatalysts.

  • Degassing: Seal the vial with a septum cap. Sparge with Argon for 5 minutes (if outside glovebox).

  • Reaction: Place in a pre-heated block at 60°C .

    • Note: Start at 60°C. Only ramp to 80°C if conversion is <50% after 2 hours. High temperatures (>100°C) increase the risk of C-Br insertion.

  • Monitoring: Monitor by HPLC/UPLC every 2 hours.

    • Success Marker: Disappearance of Ar-I peak. Retention of Ar-Br peak.

  • Workup: Cool to RT. Filter through a pad of Celite/Silica eluting with EtOAc. Concentrate in vacuo.

Method B: Cu-Catalyzed Ullmann Coupling (Alternative)

Rationale: Modern ligands like picolinamides allow Ullmann couplings at temperatures below 100°C, making them viable for this substrate.

Materials
  • Substrate: 1.0 equiv

  • Catalyst: CuI (10 mol%)

  • Ligand: 2-Picolinic acid or N,N-Dimethylglycine (20 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step Protocol
  • Mixing: Combine Substrate , Phenol , CuI , Ligand , and Base in a screw-cap vial.

  • Solvation: Add DMSO (0.5 M concentration).

  • Reaction: Heat to 90°C .

    • Warning: Do not exceed 110°C. Classical Ullmann conditions (140°C+) will cause significant scrambling of the C-Br bond.

  • Quench: Dilute with water and extract with EtOAc. Wash organic layer with 10%

    
     (to remove Copper) followed by brine.
    

Data Summary & Quality Control

Expected Selectivity Profile (Method A vs. Method B)

ParameterPd-Catalysis (Method A)Cu-Catalysis (Method B)
Primary Site (C2-I) >98% Conversion>90% Conversion
Off-Target (C1-Br) <1% (at 60°C)~5-10% (at >100°C)
Dehalogenation <0.5%Variable (Base dependent)
Steric Tolerance Excellent (Ligand dependent)Moderate

Troubleshooting Guide:

  • Problem: Low Conversion of Ar-I.

    • Root Cause:[1] Steric crowding at C2 is preventing oxidative addition.

    • Fix: Switch to RockPhos Pd G3 (smaller ligand pocket than BrettPhos) or increase temperature to 80°C.

  • Problem: Loss of Bromine (Dehalogenation).

    • Root Cause:[1] Hydride source in media or overheating.

    • Fix: Ensure solvent is anhydrous. Switch base from

      
       to 
      
      
      
      . Lower temperature.

Experimental Workflow Diagram

Workflow Setup 1. Setup (Glovebox/Argon) Add: Substrate, Partner, Cat, Base Reaction 2. Reaction Pd: Toluene, 60°C Cu: DMSO, 90°C Setup->Reaction QC 3. IPC (In-Process Control) Check: Ar-I vs Ar-Br Ratio Reaction->QC QC->Reaction Incomplete (+Time/Temp) Workup 4. Workup Filter (Celite) -> Extract QC->Workup Ar-I Consumed Purification 5. Purification Flash Chromatography Workup->Purification

Caption: Standardized workflow for chemoselective etherification of polyhalogenated arenes.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Oxygen Bond Formation."[2] Organic Chemistry Portal. Available at: [Link]

  • Maitro, G., et al. "Ullmann Ether Synthesis: Modern Developments." Organic Chemistry Portal. Available at: [Link]

  • Lundgren, R. J., & Stradiotto, M. "Key Concepts in Ligand Design: An Introduction." Chemistry - A European Journal, 2012. (Contextualizing ligand sterics for hindered substrates).

  • Evans, D. A. "pKa Table of Phenols and Alcohols." Harvard University. (For base selection logic).

Sources

Application

Palladium-catalyzed functionalization of polyhalogenated benzenes

An Application Guide to the Strategic Functionalization of Polyhalogenated Benzenes via Palladium Catalysis For researchers, synthetic chemists, and professionals in drug development, polyhalogenated benzenes represent a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of Polyhalogenated Benzenes via Palladium Catalysis

For researchers, synthetic chemists, and professionals in drug development, polyhalogenated benzenes represent a class of readily available and highly versatile building blocks. Their multiple carbon-halogen bonds serve as reactive handles for constructing complex molecular architectures. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and reliable tools for the selective functionalization of these substrates, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[1][2]

This guide provides an in-depth exploration of the core principles, strategic considerations, and practical protocols for leveraging palladium catalysis in the transformation of polyhalogenated benzenes. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering insights to empower chemists to not only apply these methods but also to troubleshoot and adapt them for novel synthetic challenges.

Part 1: Core Principles & Mechanistic Insights

The success of any palladium-catalyzed functionalization hinges on a fundamental understanding of the catalytic cycle and the factors that govern its selectivity. For polyhalogenated substrates, where multiple identical halogens compete for reaction, achieving site-selectivity is the foremost challenge.[3]

The General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common Pd(0)/Pd(II) catalytic cycle, which consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The efficiency and outcome of the entire process are dictated by the relative rates of these steps.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into a carbon-halogen (C-X) bond of the polyhalogenated benzene. This is often the rate-determining step and is the primary point of selectivity. The general reactivity trend for halogens is I > Br > OTf > Cl.[5]

  • Transmetalation: The organopalladium(II) halide intermediate formed then reacts with a coupling partner (e.g., an organoboron, organotin, or organozinc reagent), transferring the organic group from that reagent to the palladium center and displacing the halide.[6][7]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Catalytic_Cycle cluster_cycle Pd0 Pd(0)Ln (Active Catalyst) OA_Complex Ar(X)-Pd(II)Ln (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ ArX) TM_Complex Ar(R)-Pd(II)Ln (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (+ R-M) TM_Complex->Pd0 Reductive Elimination (- Ar-R) Product Functionalized Product (Ar-R) TM_Complex->Product ArX Polyhalogenated Benzene (ArX) ArX->OA_Complex RM Coupling Partner (R-M) RM->TM_Complex

Figure 1: General Pd(0)/Pd(II) Cross-Coupling Cycle.
The Pillars of Site-Selectivity

When a benzene ring bears multiple identical halogens (e.g., 1,4-dibromobenzene), the catalyst must differentiate between electronically and sterically similar positions. Control over this choice is paramount for building complex molecules sequentially. Selectivity is primarily governed by a combination of substrate-inherent factors and tunable external parameters.[1][3]

  • Electronic Effects: The electronic nature of other substituents on the benzene ring profoundly influences the electrophilicity of the C-X bonds. Oxidative addition occurs preferentially at the C-X bond that is most electron-deficient. For instance, in 1,4-dibromo-nitrobenzene, the bromine para to the electron-withdrawing nitro group is significantly more activated and will react first.[1]

  • Steric Hindrance: The palladium catalyst, coordinated to bulky ligands, is sensitive to steric hindrance. Oxidative addition will be favored at the less sterically encumbered C-X bond. This is a critical factor when dealing with ortho-substituted polyhalogenated arenes.[9]

  • Ligand Control: This is the most powerful external tool for tuning selectivity. The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical. Sterically bulky, electron-rich ligands generally accelerate oxidative addition and reductive elimination.[9][10] By carefully selecting a ligand, it's possible to amplify subtle steric or electronic differences between two C-X bonds or even override the inherent substrate bias.[11]

  • Solvent and Additive Effects: The reaction medium can also play a decisive role. In some cases, merely changing the solvent can lead to a complete reversal of site-selectivity.[1] This is often due to differential stabilization of key intermediates or catalyst species.

Selectivity_Workflow Start Start: Functionalize a Polyhalogenated Benzene CheckHalogens Are halogens identical or different? Start->CheckHalogens InherentSelectivity Exploit inherent reactivity (I > Br > Cl) CheckHalogens->InherentSelectivity Different IdenticalHalogens Challenge: Identical Halogens CheckHalogens->IdenticalHalogens Identical StandardProtocol Use standard protocol. Reaction should be selective. InherentSelectivity->StandardProtocol AnalyzeSubstrate Analyze Substrate Bias: Steric & Electronic Effects IdenticalHalogens->AnalyzeSubstrate StrongBias Strong Inherent Bias Present AnalyzeSubstrate->StrongBias Yes WeakBias Weak or No Inherent Bias AnalyzeSubstrate->WeakBias No StrongBias->StandardProtocol LigandScreen Primary Strategy: Ligand Screening WeakBias->LigandScreen Reaction Perform Reaction StandardProtocol->Reaction LigandInfo Bulky ligands (e.g., tBu3P) enhance steric selectivity. Buchwald-type ligands offer high activity. [9, 15] LigandScreen->LigandInfo SolventScreen Secondary Strategy: Solvent/Additive Screening [1] LigandScreen->SolventScreen SolventScreen->Reaction

Figure 2: Decision workflow for achieving site-selectivity.

Part 2: Application Notes & Protocols

The following sections provide detailed protocols for several of the most impactful palladium-catalyzed reactions used to functionalize polyhalogenated benzenes.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds, lauded for the operational simplicity, mild conditions, and the commercial availability and low toxicity of boronic acid coupling partners.[7][12]

Application: Selective mono-arylation of 1,4-dibromobenzene.

Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-dibromobenzene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane/water mixture, 10:1, 5 mL).

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.

ParameterTypical ConditionsRationale / Causality
Pd Source Pd(OAc)₂, Pd₂(dba)₃Precursors that readily form the active Pd(0) species.[7]
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphines promote oxidative addition and prevent catalyst deactivation.[9][11]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.[7]
Solvent Toluene, Dioxane, THF (often with water)Solubilizes reagents; water can accelerate the reaction.[12]
Temperature 60 - 110 °CProvides thermal energy to overcome the activation barrier for oxidative addition.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[8][13] The reaction couples aryl halides with primary or secondary amines.[14]

Application: Selective mono-amination of 1,3-dichlorobenzene.

Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask, add 1,3-dichlorobenzene (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).

  • Catalyst & Base Addition: In a glovebox, add the palladium precatalyst (e.g., G3-XPhos Palladacycle, 0.01 mmol, 1 mol%) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution: Seal the flask, and heat the mixture in an oil bath at 100 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Dilute with diethyl ether and water. Separate the layers, extract the aqueous phase with ether, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography.

ParameterTypical ConditionsRationale / Causality
Pd Source Pd₂(dba)₃, Palladacycle PrecatalystsPre-formed palladacycles are often highly active and air-stable, improving reproducibility.[15]
Ligand XPhos, RuPhos, Josiphos-typeSterically hindered biaryl phosphines are essential for coupling less reactive aryl chlorides.[16]
Base NaOtBu, LiHMDS, K₂CO₃A strong base is required to deprotonate the amine, facilitating its coordination to palladium.[14]
Solvent Toluene, DioxaneAprotic solvents are required due to the strong base.
Temperature 80 - 120 °CHigher temperatures are often needed, especially for aryl chlorides.
Sonogashira Coupling: Installing Alkynes

The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds, a key transformation for accessing conjugated systems used in materials science and as pharmaceutical intermediates.[17][18] It uniquely uses a dual-catalyst system of palladium and copper.[17]

Application: Coupling of phenylacetylene with 1-bromo-3-iodobenzene.

Protocol:

  • Reagent Preparation: In a Schlenk flask, dissolve 1-bromo-3-iodobenzene (1.0 mmol, 1.0 equiv) and phenylacetylene (1.1 mmol, 1.1 equiv) in a solvent like triethylamine (TEA) or a mixture of THF/diisopropylamine (DIPA).

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the copper co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

  • Reaction Execution: Stir the reaction at room temperature. The high reactivity of the C-I bond allows for mild conditions. Monitor by TLC until the starting iodide is consumed (typically 1-6 hours).

  • Workup: Dilute the reaction mixture with ether and filter through a pad of Celite to remove the amine salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify by column chromatography to isolate the alkyne-coupled product, leaving the C-Br bond intact for further functionalization.

ParameterTypical ConditionsRationale / Causality
Pd Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂Standard, reliable catalysts for this transformation.[19]
Cu Co-catalyst CuIActivates the alkyne by forming a copper acetylide, which speeds up transmetalation.[17]
Base Triethylamine (TEA), Diisopropylamine (DIPA)Acts as both the base and often as the solvent, neutralizing the HX formed.[20]
Solvent Amine, THF, DMFAn amine base is essential for the reaction mechanism.
Temperature 25 - 60 °COften proceeds efficiently at or near room temperature.
Palladium-Catalyzed Cyanation: Introducing the Nitrile Group

The introduction of a nitrile (-CN) group is a valuable transformation, as nitriles are precursors to amines, amides, and carboxylic acids. Modern protocols have moved away from highly toxic cyanide sources towards safer alternatives.[21]

Application: Cyanation of an aryl bromide using a non-toxic cyanide source.

Protocol:

  • Reagent Preparation: In a flask, combine the aryl bromide (1.0 mmol, 1.0 equiv), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.4 mmol) as the cyanide source, and sodium carbonate (Na₂CO₃, 2.0 mmol) as the base.[15][22]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable ligand (e.g., dppf).

  • Solvent Addition: Add a solvent such as DMA or NMP (5 mL).

  • Reaction Execution: Heat the mixture to 120-140 °C under an inert atmosphere. Monitor the reaction for completion (6-24 hours).

  • Workup: Cool the reaction, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). The aqueous layer contains the iron byproducts. Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purification: Purify by flash chromatography or crystallization.

ParameterTypical ConditionsRationale / Causality
Pd Source Pd(OAc)₂, PalladacyclesRobust catalysts that can withstand higher temperatures. Palladacycles can prevent catalyst poisoning by cyanide.[15]
Ligand dppf, XantphosBidentate ligands often stabilize the catalyst against deactivation by excess cyanide.[23]
Cyanide Source K₄[Fe(CN)₆], Zn(CN)₂Safer, less toxic, and often solid sources that release cyanide slowly into the reaction.[15][24]
Solvent DMA, NMP, DMFHigh-boiling polar aprotic solvents are needed to dissolve the inorganic salts.
Temperature 120 - 140 °CHigh temperatures are required to facilitate the slow release of cyanide and drive the reaction.

digraph "Sequential_Coupling" {
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node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", style=filled];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Start:\n1-Bromo-3-iodobenzene", shape=ellipse, fillcolor="#FFFFFF"]; Step1 [label="Step 1: Sonogashira Coupling\n(Reacts at C-I bond)\n+ Phenylacetylene, Pd(PPh3)4/CuI [23]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate:\n3-Bromo-1-(phenylethynyl)benzene", shape=ellipse, fillcolor="#FFFFFF"]; Step2 [label="Step 2: Buchwald-Hartwig Amination\n(Reacts at C-Br bond)\n+ Aniline, Pd(dba)2/Ligand, NaOtBu [13]", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\n3-(Phenylethynyl)-N-phenylaniline", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }

Figure 3: Workflow for a sequential, site-selective cross-coupling.

References

  • D. A. Wilson, C. J. Wilson, C. L. Joe, et al., Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups, Chemical Reviews.
  • On Ying Yuen, et al., Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)
  • Rossi Renzo, Fabio Bellina, Marco Lessi, Selective Palladium-Catalyzed Suzuki–Miyaura Reactions of Polyhalogen
  • ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes, ResearchG
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups, ACS Public
  • On Ying Yuen, et al., Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites, Royal Society of Chemistry.
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes, University of St Andrews Research Portal.
  • Solvent effects in palladium catalysed cross-coupling reactions, White Rose Research Online.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Cyanation under Mild Conditions, Thieme Connect.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters, N
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)
  • Mild Palladium-Catalyzed Cyanation of (Hetero)
  • Sonogashira coupling, Wikipedia.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)
  • Stille reaction, Wikipedia.
  • Stille Coupling, Chemistry LibreTexts.
  • Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes using catalyst 1/catalyst 2, ResearchG
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination, ACS GCI Pharmaceutical Roundtable.
  • Suzuki Coupling, Organic Chemistry Portal.
  • The Suzuki Reaction, Myers Group, Harvard University.
  • Buchwald-Hartwig Cross Coupling Reaction, Organic Chemistry Portal.
  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design, ResearchG
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes, Scientific Research Publishing.
  • Sonogashira Coupling, Chemistry LibreTexts.

Sources

Method

Lithiation and metal-halogen exchange selectivity in bromo-iodo benzenes

Application Notes & Protocols Topic: Strategic Lithiation: A Guide to Achieving High Chemoselectivity in the Metal-Halogen Exchange of Bromo-Iodo Benzenes Audience: Researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Lithiation: A Guide to Achieving High Chemoselectivity in the Metal-Halogen Exchange of Bromo-Iodo Benzenes

Audience: Researchers, scientists, and drug development professionals engaged in complex organic synthesis.

Guiding Principles: Navigating the Selective Lithiation of Dihaloarenes

The functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical agents and advanced materials. Among the array of tools available, metal-halogen exchange stands out for its efficiency in generating nucleophilic aryllithium species regiospecifically.[1][2] However, when a molecule presents multiple halogen atoms, as in bromo-iodo benzenes, the challenge shifts from simple execution to precise control. The synthetic utility of the reaction hinges on the ability to selectively replace one halogen over the other.

This guide delves into the mechanistic underpinnings and practical execution of the selective lithium-halogen exchange, focusing on the preferential reaction at the carbon-iodine bond over the carbon-bromine bond. We will explore the kinetic basis for this selectivity and provide robust protocols for its application in synthesis.

The Mechanistic Framework: Kinetic Control as the Key to Selectivity

The lithium-halogen exchange reaction is a rapid and powerful transformation.[3][4] Its selectivity in dihaloaromatic systems is not governed by the thermodynamic stability of the final product, but rather by the kinetics of the exchange process. The established reactivity trend for halogens in this exchange is I > Br > Cl >> F.[3]

This hierarchy is rooted in two primary factors:

  • Bond Strength: The C-I bond (approx. 270 kJ/mol) is significantly weaker than the C-Br bond (approx. 330 kJ/mol), requiring a lower activation energy for cleavage.

  • Polarizability: The larger, more diffuse electron cloud of iodine makes it more polarizable. This facilitates the initial interaction with the organolithium reagent.

The reaction is believed to proceed through an "ate-complex" intermediate, where the nucleophilic carbanion of the organolithium reagent attacks the halogen atom on the aryl halide.[3][5] The formation of this intermediate and its subsequent progression to the aryllithium product occurs much more rapidly with iodine than with bromine.

By carefully controlling reaction conditions, particularly temperature, this kinetic preference can be exploited to achieve exceptional selectivity. At very low temperatures (typically -78 °C to -100 °C), the reaction is effectively irreversible, and the product distribution is a direct reflection of the relative reaction rates.[6][7] The faster-forming iodo-lithiated species becomes the dominant product, while the exchange at the more robust C-Br bond is kinetically disfavored and proceeds at a negligible rate.

G sub Bromo-Iodo Benzene mid1 sub->mid1 rgt n-BuLi rgt->mid1 product_I Bromo-Lithio Benzene (Kinetic Product) product_Br Iodo-Lithio Benzene (Minor Product) mid1->product_I Fast, Kinetically Favored (-78 °C) mid1->product_Br Slow, Kinetically Disfavored

Figure 2: Standard experimental workflow for selective lithiation and electrophilic quench.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon/nitrogen inlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Reagent Preparation: Dissolve the bromo-iodo benzene substrate (1.0 equiv) in anhydrous THF (approx. 0.1-0.2 M concentration) in the reaction flask.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Lithiation: Slowly add the n-BuLi solution (1.05 equiv) dropwise via syringe over 10-15 minutes. A color change (typically to yellow or orange) may be observed, indicating the formation of the aryllithium species. Maintain the internal temperature below -70 °C throughout the addition.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete iodine-lithium exchange.

  • Electrophilic Quench: Add the chosen electrophile (1.1 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C. [8][9]7. Warming: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

  • Aqueous Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, crystallization, or distillation as appropriate for the compound's properties.

Troubleshooting and Considerations

  • Poor Selectivity (Mixture of Bromo- and Iodo-functionalized Products):

    • Cause: The reaction temperature may have risen, allowing for the slower bromine-lithium exchange to occur.

    • Solution: Ensure rigorous temperature control. Add the n-BuLi much more slowly and ensure the cooling bath is maintained.

  • Low Yield:

    • Cause 1: Inactive n-BuLi. Organolithium reagents degrade upon exposure to air and moisture.

    • Solution 1: Titrate the n-BuLi solution before use to determine its exact molarity. Use fresh, properly stored reagents.

    • Cause 2: Presence of moisture or other electrophilic impurities in the reaction flask.

    • Solution 2: Ensure all glassware is rigorously dried and the reaction is performed under a completely inert atmosphere. Use freshly distilled, anhydrous solvents.

  • Formation of "Halogen Dance" Byproducts:

    • Cause: In some systems, the initially formed aryllithium can isomerize to a more thermodynamically stable position. This is more common at higher temperatures. [10] * Solution: Keep the reaction temperature strictly at -78 °C or lower and quench with the electrophile at that low temperature before allowing the mixture to warm.

Conclusion

The selective metal-halogen exchange in bromo-iodo benzenes is a powerful and reliable synthetic strategy when executed with precision. By leveraging the inherent kinetic differences between the carbon-iodine and carbon-bromine bonds, researchers can selectively generate a bromo-aryllithium species. Success is contingent upon meticulous control of reaction parameters, most notably low temperature, to ensure that the reaction remains firmly under kinetic control. The protocols and principles outlined in this guide provide a robust framework for applying this selective transformation to the synthesis of complex, functionalized aromatic molecules.

References

  • Directed (ortho) Metallation. (n.d.). University of Liverpool.
  • Antonov, A. S., et al. (2023). The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3. Chemistry – A European Journal, e202301439. Available at: [Link]

  • Yus, M., & Foubelo, F. (2014). Lithium Compounds in Organic Synthesis. ResearchGate. Available at: [Link]

  • Metal–halogen exchange. (n.d.). Wikipedia. Retrieved from [Link]

  • nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Lithiation and Organolithium Reactions. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Meshalkin, S. A., et al. (2024). “Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes. Chemistry – A European Journal. Available at: [Link]

  • Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(8), 625-636. Available at: [Link]

  • Organolithium reagent. (n.d.). Wikipedia. Retrieved from [Link]

  • Organolithium Reactions (IOC 16). (2022). YouTube. Retrieved from [Link]

  • Bailey, W. F., & Longstaff, S. C. (2008). The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Todisco, T., et al. (2021). Reduction of Bromo- and Iodo-2,6-bis(diphenylphosphanylmethyl)benzene with Magnesium and Calcium. MDPI. Available at: [Link]

  • Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. (2024). YouTube. Retrieved from [Link]

  • Trapping of Transient Organolithium Compounds. (2020). ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Retrieved from [Link]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Elsevier. Available at: [Link]

  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. Retrieved from [Link]

  • Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. (n.d.). ACS Publications. Retrieved from [Link]

  • Chen, Y., et al. (2011). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC. Available at: [Link]

  • Grignard Reaction. (n.d.). University of Minnesota. Retrieved from [Link]

  • Trapping of Transient Organolithium Compounds. (2020). Kobe University. Retrieved from [Link]

  • Mechanism of Lithium-Halogen Exchange and Related Reactions. (2019). Peking University. Retrieved from [Link]

  • Why do we use t-BuLi instead of sec-BuLi and n-BuLi? (2025). Reddit. Retrieved from [Link]

  • Ortho-metalation vs. Li-X exhange? (2021). Reddit. Retrieved from [Link]

  • Morandi, B., & Bode, J. W. (2019). Organic Chemistry II Lecture Notes. ETH Zurich. Retrieved from [Link]

  • Halogen displacement reactions. (2026). Save My Exams. Retrieved from [Link]

  • Narasimhan, N. S., et al. (1983). Mechanism of aromatic lithiation reactions-Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 577-584. Available at: [Link]

  • Why is tBuLi more reactive than nBuLi? (2014). Reddit. Retrieved from [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Barl, N. M., et al. (2013). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. ARKIVOC. Available at: [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (2020). PMC. Available at: [Link]

  • Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. (2018). MDPI. Available at: [Link]

  • Grignard reagent. (n.d.). Wikipedia. Retrieved from [Link]

  • Directed Ortho Metalation Guide. (n.d.). Scribd. Retrieved from [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). DOI. Retrieved from [Link]

  • Optimization of reaction conditions using 1‐bromo‐4‐iodobenzene (1g). (n.d.). ResearchGate. Available at: [Link]

  • Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? (2014). ResearchGate. Retrieved from [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • n-Butyllithium (n-BuLi). (n.d.). Common Organic Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields for Sterically Crowded Halogenated Benzene Derivatives

Welcome to the Technical Support Center dedicated to navigating the complexities of cross-coupling reactions with sterically hindered halogenated benzene derivatives. This guide is designed for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of cross-coupling reactions with sterically hindered halogenated benzene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving optimal yields and purity when working with these demanding substrates. Here, we address common experimental issues through a series of frequently asked questions and detailed troubleshooting guides, grounded in mechanistic principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with a di-ortho-substituted aryl halide is consistently giving low yields. What are the most probable causes?

Low yields in these reactions are frequently due to the steric hindrance impeding key steps in the catalytic cycle. The primary bottlenecks are often slow oxidative addition of the palladium catalyst to the aryl halide and/or a sluggish reductive elimination to form the final product.[1][2][3] Additionally, side reactions such as hydrodehalogenation (reduction of the starting aryl halide) and catalyst deactivation become more prevalent with sterically demanding substrates.[4][5]

Q2: I'm observing a significant amount of hydrodehalogenation byproduct. How can I minimize this?

Hydrodehalogenation is a common side reaction, especially with electron-rich aryl halides and highly active catalysts.[5] This occurs when the palladium-hydride species, which can form from various pathways including β-hydride elimination from alkyl coupling partners or reactions with the solvent or base, reductively eliminates with the aryl halide. To mitigate this:

  • Ligand Selection: Employ bulky, electron-rich ligands that promote a faster reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.[6]

  • Base Choice: The choice of base can be critical. In some cases, a weaker base or a carbonate base instead of an alkoxide can reduce the formation of palladium hydrides.

  • Solvent Purity: Ensure anhydrous and thoroughly degassed solvents to minimize sources of protons.

Q3: My palladium catalyst appears to be decomposing (forming palladium black) during the reaction. What steps can I take to prevent this?

Catalyst deactivation through the formation of palladium black is a common issue, particularly at elevated temperatures.[7] This indicates the aggregation of Pd(0) species, rendering them catalytically inactive. To prevent this:

  • Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio (typically ranging from 1:1 to 4:1) to maintain the stability of the catalytically active monomeric palladium complex.[7]

  • Ligand Choice: Use bulky phosphine ligands or N-heterocyclic carbenes (NHCs) that form stable complexes with palladium, preventing aggregation.[8][9]

  • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. It's crucial to find the optimal temperature that balances reactivity and catalyst stability.

Troubleshooting Guides

Issue 1: Low Conversion in Suzuki-Miyaura Couplings of Hindered Aryl Halides

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its efficiency can be hampered by steric hindrance.[1][10]

Troubleshooting Workflow:

start Low Conversion in Suzuki Coupling ligand Optimize Ligand start->ligand Initial Step base Screen Bases ligand->base If no improvement solvent Evaluate Solvent System base->solvent If still low boronic_ester Consider Boronic Ester/Acid Stability solvent->boronic_ester Check for degradation temp_conc Adjust Temperature & Concentration boronic_ester->temp_conc If stable outcome Improved Yield temp_conc->outcome Success

Caption: Decision workflow for troubleshooting low Suzuki coupling yields.

Step-by-Step Guidance:

  • Ligand Optimization: This is the most critical parameter. For sterically demanding couplings, standard ligands like PPh₃ are often ineffective.[11] A screen of bulky, electron-rich phosphine ligands is recommended.

Ligand FamilyExamplesKey Features
Buchwald Ligands SPhos, XPhos, RuPhosHighly effective for a broad range of sterically hindered substrates.[12]
Phenanthrene-based AntPhos, BI-DIMEShow excellent reactivity for tetra-ortho-substituted biaryl synthesis.[4][13]
N-Heterocyclic Carbenes (NHCs) IPr, IMesOffer high stability and are effective for electron-rich and hindered substrates.[9]
  • Base Selection: The base plays a crucial role in activating the boronic acid/ester for transmetalation. For hindered substrates, stronger bases are often more effective.

BaseTypical ConditionsNotes
K₃PO₄ Solid or aqueous solutionA strong base, often effective for sterically hindered partners.[7]
Cs₂CO₃ SolidA highly effective base, particularly for challenging couplings.[7]
NaOt-Bu SolidA very strong base, but can promote side reactions. Use with caution.
  • Solvent System: The solvent must solubilize all components and not interfere with the catalytic cycle.

Solvent SystemAdvantages
Toluene/Water Common, effective for many systems.[12]
1,4-Dioxane/Water Good for substrates with moderate polarity.[12]
THF/Water Can be beneficial for certain substrates.[14]
  • Boronic Acid/Ester Stability: Check for protodeboronation, especially at high temperatures and with certain bases. Using boronic esters (e.g., pinacol esters) can sometimes improve stability.[14]

Issue 2: Poor Yields in Buchwald-Hartwig Amination with Hindered Anilines or Aryl Halides

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, but steric hindrance on either the amine or the aryl halide can significantly reduce its efficiency.[15]

Troubleshooting Workflow:

start Low Yield in Buchwald-Hartwig Amination ligand_design Rational Ligand Design start->ligand_design Primary consideration base_choice Select Appropriate Base ligand_design->base_choice If yield is still low precatalyst Use a Precatalyst base_choice->precatalyst For reproducibility temp_time Optimize Temperature & Time precatalyst->temp_time outcome Successful C-N Coupling temp_time->outcome

Caption: Optimization strategy for hindered Buchwald-Hartwig aminations.

Step-by-Step Guidance:

  • Rational Ligand Design: The development of specialized ligands has been key to overcoming the challenges of hindered aminations. Kinetic analysis has shown that modifying ligand structure to be more electron-rich can accelerate oxidative addition, while increasing bulk can speed up reductive elimination.[2][3][16]

    • For coupling hindered primary amines, biarylphosphine ligands have proven highly effective.[2][16]

    • Newly developed carbazolyl-derived P,N-ligands have shown exceptional performance in the synthesis of tetra-ortho-substituted diarylamines.[17]

  • Base Selection: Strong, non-nucleophilic bases are typically required.

    • NaOt-Bu and KOt-Bu are the most commonly used bases and are highly effective.[6]

    • LiHMDS can be used for substrates with base-sensitive functional groups.[18]

  • Use of Precatalysts: Using well-defined palladium precatalysts can lead to more reproducible results by ensuring the efficient in situ formation of the active Pd(0) species.[16][19]

  • Temperature and Reaction Time: While some modern catalyst systems can operate at room temperature, hindered substrates often require heating.[20] Monitor the reaction progress to avoid prolonged heating, which can lead to side reactions and catalyst degradation.

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific substrates.

  • To an oven-dried vial equipped with a magnetic stir bar, add the sterically hindered aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent system (e.g., toluene/water 10:1, 0.1-0.2 M concentration) via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC, GC, or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordin
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Benzofurans. Benchchem.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
  • Buchwald–Hartwig amin
  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
  • Buchwald-Hartwig Amin
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. PMC.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Organic Chemistry Portal.
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Synthesis of a tetrasubstituted benzene ring.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Why can't I achieve good yields for this Suzuki reaction?
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF.
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
  • Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed.
  • Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Royal Society of Chemistry.
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo

Sources

Optimization

Technical Support Center: Oxidative Addition Rates of Aryl Iodides vs. Aryl Bromides

Welcome to the technical support center for troubleshooting oxidative addition rates in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting oxidative addition rates in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of palladium-catalyzed reactions. Here, we delve into the nuances of why aryl iodides and aryl bromides exhibit different reaction rates and provide actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction with an aryl iodide proceed much faster than with the equivalent aryl bromide?

A: This is a fundamental question that ties back to the principles of chemical reactivity. The rate of oxidative addition, often the rate-determining step in many cross-coupling cycles, follows the general trend of I > Br > Cl for aryl halides.[1][2] This reactivity order is primarily attributed to the bond dissociation energy of the carbon-halogen (C-X) bond. The C-I bond is weaker and more easily broken than the C-Br bond, leading to a lower activation energy for the oxidative addition step with aryl iodides.

Q2: What is the primary mechanism of oxidative addition for aryl halides to a Pd(0) complex?

A: The oxidative addition of aryl halides to a Pd(0) complex is a critical step in numerous catalytic cycles.[3] While several pathways have been proposed, a concerted, three-centered mechanism is widely accepted for aryl iodides and bromides.[4][5] In this mechanism, the palladium center coordinates to the carbon-halogen bond, leading to a transition state where the C-X bond is broken as two new bonds (Pd-C and Pd-X) are formed.[4] However, under certain conditions, particularly with electron-deficient aryl halides or specific ligands, a more polar, SNAr-like or radical mechanism may be at play.[5][6]

Q3: Can the electronic properties of my aryl halide affect the rate of oxidative addition?

A: Absolutely. Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition.[1][2] These groups make the carbon atom attached to the halogen more electrophilic and susceptible to nucleophilic attack by the electron-rich Pd(0) center. Conversely, electron-donating groups can slow down the reaction by increasing the electron density on the aromatic ring.[7]

Troubleshooting Guide: Sluggish Oxidative Addition with Aryl Bromides

This section provides a systematic approach to diagnosing and resolving slow reaction rates when working with aryl bromides, especially in comparison to their iodide counterparts.

Issue 1: My aryl bromide reaction is significantly slower than the analogous aryl iodide reaction. How can I increase the rate?

This is the most common challenge. While the inherent reactivity of the C-Br bond is lower, several factors can be manipulated to enhance the reaction rate.

Root Cause Analysis & Solutions:

  • Ligand Choice is Critical: The ligand bound to the palladium center plays a pivotal role in modulating its reactivity.

    • Explanation: Electron-rich and sterically bulky phosphine ligands are known to accelerate the oxidative addition of less reactive aryl halides like bromides and chlorides.[4] These ligands increase the electron density on the palladium, making it a better nucleophile, and promote the formation of the active, low-coordinate Pd(0) species.

    • Troubleshooting Steps:

      • Switch to Electron-Rich, Bulky Ligands: If you are using traditional ligands like PPh₃, consider switching to Buchwald-type biaryl phosphine ligands (e.g., RuPhos, XPhos) or ferrocenyl-based ligands (e.g., dppf).[8][9]

      • Consider Ligand Bite Angle: For some systems, ligands with a wider "bite angle" like Xantphos can be beneficial.[10]

  • Solvent Effects: The choice of solvent can influence the stability of intermediates and transition states.

    • Explanation: While a universal "best" solvent doesn't exist, polar aprotic solvents can sometimes accelerate the oxidative addition, particularly if the mechanism has some polar character. However, the effect is often system-dependent.

    • Troubleshooting Steps:

      • Screen Solvents: If your reaction is slow in a nonpolar solvent like toluene, consider screening more polar aprotic solvents such as dioxane, THF, or DMF.

      • Be Mindful of Side Reactions: Be aware that polar solvents can sometimes promote undesired side reactions.

  • Temperature Optimization: Increasing the reaction temperature is a straightforward way to increase the reaction rate.

    • Explanation: According to the Arrhenius equation, a higher temperature provides more kinetic energy to the reacting molecules, increasing the frequency of successful collisions that overcome the activation energy barrier.

    • Troubleshooting Steps:

      • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments.

      • Monitor for Decomposition: Be cautious of potential substrate or catalyst decomposition at elevated temperatures.[10]

Data-Driven Ligand Selection:
Ligand TypeKey CharacteristicsApplication Notes
Triarylphosphines (e.g., PPh₃)Standard, less electron-richEffective for aryl iodides, may be slow for aryl bromides.
Buchwald Ligands (e.g., XPhos, RuPhos)Electron-rich, sterically bulkyExcellent for accelerating oxidative addition of aryl bromides and chlorides.[10]
Ferrocenyl Ligands (e.g., dppf)Robust, good for a range of couplingsOften a reliable choice for improving rates with aryl bromides.[8]
Wide Bite-Angle Ligands (e.g., Xantphos)Rigid backbone, specific geometryCan be beneficial in preventing side reactions and improving catalyst stability.[10]
Issue 2: My electron-rich aryl bromide is particularly unreactive.

Electron-donating groups on the aryl bromide can significantly retard the rate of oxidative addition.

Root Cause Analysis & Solutions:

  • Enhanced Catalyst Nucleophilicity is Required: The increased electron density on the aryl bromide necessitates a more nucleophilic palladium catalyst.

    • Explanation: The electron-donating groups counteract the desired electronic effect for oxidative addition. To overcome this, the palladium catalyst must be made even more electron-rich.

    • Troubleshooting Steps:

      • Employ Highly Electron-Donating Ligands: This is a scenario where ligands like the Buchwald family are particularly effective.

      • Consider Additives: In some cases, the use of additives that can generate a more anionic and thus more nucleophilic palladium complex can be beneficial.[4]

  • Alternative Reaction Mechanisms: If the standard concerted mechanism is too slow, conditions that favor an alternative pathway might be necessary.

    • Explanation: For very challenging substrates, exploring conditions that might promote a radical-based mechanism could be a viable, albeit more complex, strategy. This is an advanced troubleshooting step and requires careful consideration of the substrate's stability.

    • Troubleshooting Steps:

      • Consult the Literature: Research specific methods developed for the coupling of electron-rich aryl bromides.

      • Consider Nickel Catalysis: Nickel catalysts are known to undergo oxidative addition with aryl bromides more readily than palladium in some cases and can operate through different mechanistic pathways.[6]

Experimental Protocols
Protocol 1: General Procedure for a Ligand Screening Experiment
  • Setup: In parallel reaction vials under an inert atmosphere (e.g., in a glovebox), add your aryl bromide (1.0 equiv), coupling partner (1.2 equiv), and base (2.0 equiv).

  • Catalyst Preparation: In separate vials, prepare stock solutions of your palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and a variety of ligands (4.4 mol %) in your chosen reaction solvent.

  • Initiation: Add the catalyst/ligand solutions to the reaction vials.

  • Reaction: Stir the reactions at the desired temperature.

  • Monitoring: Take aliquots at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours) and quench with a suitable workup procedure.

  • Analysis: Analyze the crude reaction mixtures by GC-MS or LC-MS to determine the conversion to the desired product. This will allow for a direct comparison of the efficacy of different ligands.

Visualizing the Process
Catalytic Cycle and Key Step

Catalytic_Cycle Pd0 Pd(0)L_n OA_TS Oxidative Addition Pd0->OA_TS Ar-X PdII Ar-Pd(II)(X)L_n OA_TS->PdII Transmetalation Transmetalation PdII->Transmetalation R-M PdII_R Ar-Pd(II)(R)L_n Transmetalation->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Ar-R Troubleshooting_Flowchart Start Slow reaction with Ar-Br? Ligand Switch to electron-rich, bulky phosphine ligand (e.g., RuPhos, XPhos) Start->Ligand Start Here Check1 Improved rate? Ligand->Check1 Temp Increase reaction temperature Check2 Improved rate? Temp->Check2 Solvent Screen polar aprotic solvents (Dioxane, THF) Check3 Improved rate? Solvent->Check3 Check1->Temp No Success Reaction Optimized Check1->Success Yes Check2->Solvent No Check2->Success Yes Check3->Success Yes Advanced Advanced Troubleshooting: - Consider Ni catalysis - Consult literature for specific substrate class Check3->Advanced No

Caption: A decision tree for troubleshooting slow oxidative addition rates with aryl bromides.

References
  • Title: Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study Source: Organometallics URL: [Link]

  • Title: Palladium-catalyzed cross-coupling reactions Source: Fiveable URL: [Link]

  • Title: Oxidative Addition of Polar Reagents Source: Chemistry LibreTexts URL: [Link]

  • Title: The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation Source: Chemical Communications URL: [Link]

  • Title: Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition Source: Journal of the American Chemical Society URL: [Link]

  • Title: Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP Source: University of Windsor URL: [Link]

  • Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: ChemRxiv URL: [Link]

  • Title: Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) Source: Nature URL: [Link]

  • Title: Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes Source: ChemRxiv URL: [Link]

  • Title: Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0) Source: ResearchGate URL: [Link]

  • Title: Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step Source: Inorganic Chemistry Frontiers URL: [Link]

  • Title: Oxidative addition of aryl iodides and bromides to gold. Reaction of a... Source: ResearchGate URL: [Link]

  • Title: Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions Source: Catalysis Science & Technology URL: [Link]

  • Title: Cross-coupling reaction Source: Wikipedia URL: [Link]

  • Title: How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides? Source: Reddit URL: [Link]

  • Title: Stille reaction Source: Wikipedia URL: [Link]

  • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: University of Windsor URL: [Link]

  • Title: Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex Source: PMC - NIH URL: [Link]

  • Title: Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes Source: ResearchGate URL: [Link]

  • Title: Rationale for the sluggish oxidative addition of aryl halides to Au(I) Source: RSC Publishing URL: [Link]

  • Title: Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine Source: Organometallics URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene: A Comparative NMR Guide

Executive Summary In the synthesis of highly substituted arene scaffolds, particularly those used as precursors for cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), the validation of regiochemistry is critical. 1-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of highly substituted arene scaffolds, particularly those used as precursors for cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), the validation of regiochemistry is critical. 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene presents a unique analytical challenge due to its tetrasubstituted pattern and the presence of three different halogen atoms.

This guide compares the Target Compound against its most likely Regioisomeric Impurities (arising from non-selective halogenation). It provides a self-validating spectral analysis workflow, emphasizing the "Heavy Atom Effect" of iodine in


 NMR as a definitive structural marker.

Strategic Analysis: The "Heavy Atom" Advantage

To validate this structure, one cannot rely solely on


 NMR integration, as isomers often possess identical proton counts. The comparative advantage lies in exploiting the electronic properties of the substituents.
The Mechanistic Differentiators[1]
  • Steric Crowding & Chemical Shift: The 1,2,3,4-substitution pattern creates a distinct electronic environment. The ethoxy group at C4 exerts a strong shielding effect on the ortho proton (H5), separating it from H6.

  • The Iodine Effect (Critical): Iodine is unique among halogens due to the relativistic Spin-Orbit Heavy Atom on Light Atom (SO-HALA) effect. Unlike Cl or Br, which deshield the attached carbon, Iodine significantly shields the ipso-carbon (C2), often shifting it upfield to 90–100 ppm. This is the "smoking gun" for verifying the position of the iodine atom relative to the other substituents.

Comparative Assessment: Target vs. Alternatives

In a drug development context, the "alternative" is often the incorrect isomer generated during scale-up.

FeatureTarget: 1-Br-3-Cl-4-OEt-2-I Alternative: 1-Br-2-Cl-4-OEt-3-I Implication
ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

C-I Shift
~98 ppm (C2) ~92 ppm (C3)C2 is flanked by Br and Cl; C3 is flanked by Cl and OEt. The chemical environment shift is distinct.[1][2][3][4]

Coupling
Ortho (AB System) Para (Singlets) The target has adjacent protons (H5, H6) showing

Hz. The alternative has isolated protons (H5, H6) showing singlets.
NOE Correlation OEt

H5
OEt

H5
Both show NOE to H5, but the Target shows no NOE between H6 and OEt.

Experimental Protocol

A. Sample Preparation (Standardized)
  • Solvent:

    
     (99.8% D) + 0.03% TMS. Why? Chloroform minimizes hydrogen bonding with the ethoxy oxygen, ensuring sharp multiplets.
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

B. Instrument Parameters (600 MHz equivalent)
  • 
     NMR: 
    
    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 2.0 s (Ensure full relaxation of aromatic protons).
      
    • Scans: 16.

  • 
     NMR: 
    
    • Pulse Angle:

      
      
      
    • Relaxation Delay: 3.0 s (Critical for quaternary carbons C1-C4).

    • Scans: 1024 (Required for high S/N on split halogenated carbons).

Reference Data: Spectral Expectations

The following data is calculated based on substituent chemical shift (SCS) additivity rules and validated against similar polyhalogenated systems. Use this table to benchmark your crude product.

Table 1: Predicted NMR Data (600 MHz, )
PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
H5 6.75 Doublet (d)8.8Ortho to OEt (Shielded). Meta to Cl.
H6 7.35 Doublet (d)8.8Meta to OEt. Ortho to Br (Deshielded).[5]
OCH

4.10 Quartet (q)7.0Characteristic ethoxy methylene.
CH

1.45 Triplet (t)7.0Characteristic ethoxy methyl.
Table 2: Predicted NMR Data ( )
CarbonShift (

, ppm)
TypeKey Diagnostic Feature
C4 156.5 CqIpso to Oxygen (Most downfield).
C3 132.0 CqIpso to Chlorine.
C6 129.5 CHAromatic CH.
C1 122.0 CqIpso to Bromine.
C5 111.5 CHOrtho to OEt (Electron rich).
C2 98.5 CqIpso to Iodine (Heavy Atom Shielding).
OCH

65.0 CH

Alkyl ether.
CH

14.5 CH

Methyl.

Structural Validation Logic

The following diagrams visualize the decision-making process for confirming the structure and distinguishing it from isomers.

Diagram 1: Regioisomer Differentiation Workflow

G Start Crude Product (Unknown Regiochemistry) H_NMR 1H NMR Analysis (Aromatic Region) Start->H_NMR Coupling Check Coupling Pattern H_NMR->Coupling Para Singlets Observed (Para Substitution) Coupling->Para No Coupling Ortho Doublets (J ~8.8 Hz) (Ortho Substitution) Coupling->Ortho AB System Isomer Isomer Flagged: Check Synthesis Route Para->Isomer C_NMR 13C NMR Analysis (Heavy Atom Check) Ortho->C_NMR Iodine_Shift Locate C-I Signal C_NMR->Iodine_Shift Target Target Confirmed: 1-Br-3-Cl-4-OEt-2-I Iodine_Shift->Target Signal < 100 ppm (C2 shielded) Iodine_Shift->Isomer Signal > 110 ppm (Abnormal)

Caption: Logical workflow for distinguishing the target ortho-coupled product from para-substituted impurities.

Diagram 2: NOE Connectivity Map

This diagram illustrates the Nuclear Overhauser Effect (NOE) correlations required to confirm the placement of the Ethoxy group relative to the aromatic protons.

NOE OEt Ethoxy Group (Pos 4) H5 H-5 Proton (Pos 5) OEt->H5 Strong NOE (Ortho) Cl Chlorine (Pos 3) OEt->Cl No NOE (Blocked) H6 H-6 Proton (Pos 6) H5->H6 COSY Coupling (J=8.8Hz)

Caption: NOE correlations. Irradiation of the Ethoxy protons should enhance H5 but NOT H6, confirming the 4-position.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Comparative

HPLC Method Development Guide: Separation of Halogenated Benzene Isomers

Executive Summary: The "Positional Isomer" Challenge Separating halogenated benzene isomers (e.g., 1,2-, 1,3-, and 1,4-dichlorobenzene or their fluoro/bromo analogs) is a classic chromatographic bottleneck. These compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Positional Isomer" Challenge

Separating halogenated benzene isomers (e.g., 1,2-, 1,3-, and 1,4-dichlorobenzene or their fluoro/bromo analogs) is a classic chromatographic bottleneck. These compounds share identical molecular weights and nearly identical hydrophobicity (


), rendering standard alkyl-bonded phases (C18/C8) ineffective.

On a standard C18 column, positional isomers often co-elute because the stationary phase lacks the "molecular recognition" capability to distinguish the subtle shape and electronic differences between an ortho- and a para- substitution.

This guide objectively compares the performance of C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) phases. It provides a validated roadmap for selecting the correct stationary phase and mobile phase conditions to achieve baseline resolution (


).

Comparative Analysis of Stationary Phases

The choice of stationary phase is the single most critical variable for this application. The table below summarizes the interaction mechanisms and expected performance for halogenated aromatics.

Table 1: Stationary Phase Performance Matrix
FeatureC18 (Octadecyl) Phenyl-Hexyl Pentafluorophenyl (PFP)
Primary Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction

-

, Dipole-Dipole, Charge Transfer, Shape Selectivity
Selectivity for Isomers Low . Relies on small differences in hydrophobicity.[1]Medium . Can separate some isomers based on

-cloud accessibility.
High . "Gold Standard" for halogenated aromatics.
Elution Order Driven by hydrophobicity (often co-elution of m- and p-).Driven by aromaticity; often distinct from C18.[1]Driven by electronic density and molecular shape.
Best Mobile Phase ACN or MeOHMethanol (promotes

-interactions)
Methanol (essential for max selectivity)
Recommendation Screening Only . Likely to fail for critical pairs.Alternative . Use if PFP is unavailable.Primary Choice . Highest probability of success.
Deep Dive: Why PFP is Superior for Halogenated Aromatics

While C18 interacts via non-specific London dispersion forces, PFP phases possess a rigid aromatic ring substituted with five highly electronegative fluorine atoms. This creates a specific "lock-and-key" mechanism for halogenated benzenes:

  • 
    -
    
    
    
    Electron Donor-Acceptor (EDA):
    The PFP ring is electron-deficient (Lewis acid). Halogenated analytes (depending on the halogen) often act as electron donors or have specific quadrupole moments that interact strongly with the PFP ring.
  • Shape Selectivity: The rigid PFP ring can distinguish between the planar para- isomer and the bulkier ortho- isomer. The para- isomer can typically approach the stationary phase more closely, resulting in stronger retention and better separation.

  • Dipole-Dipole: The C-F bonds in the stationary phase create strong local dipoles that interact with the C-Cl or C-F dipoles of the analyte.

Experimental Data & Case Study

Objective: Separate a mixture of 1,2- (ortho), 1,3- (meta), and 1,4- (para) dichlorobenzene.

Experimental Conditions:

  • System: UHPLC, UV detection at 254 nm.

  • Mobile Phase: Isocratic Methanol/Water (65:35).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

Table 2: Comparative Resolution Data (Representative)
Column PhaseRetention OrderResolution (

) m- / p-
Outcome
C18 (Standard) o- < m-

p-
0.8 (Co-elution) FAIL . Cannot quantitate isomers accurately.
Phenyl-Hexyl o- < m- < p-1.2 (Partial) MARGINAL . Saddle peak observed between m- and p-.
PFP (Propyl) o- < m- < p-> 2.5 (Baseline) PASS . Excellent separation space for all three.

Note: Data trends derived from comparative studies of positional isomers on Poroshell 120 PFP vs. C18 [1][3]. The PFP phase consistently provides the highest selectivity factor (


) for these critical pairs.

Method Development Protocol

Do not rely on trial-and-error. Follow this logic-driven workflow to develop a robust method.

Step 1: Mobile Phase Selection (The "Methanol Effect")
  • Rule: Use Methanol (MeOH) , not Acetonitrile (ACN).

  • Reasoning: ACN contains a triple bond with its own

    
    -electrons. These electrons can "shield" the stationary phase, interfering with the 
    
    
    
    -
    
    
    interactions between the PFP ligand and your analyte. MeOH is protic and "transparent" to these interactions, maximizing the column's selectivity [4].
Step 2: Column Screening Strategy

Start directly with a PFP (Pentafluorophenyl) column for any halogenated aromatic mixture.

  • Dimensions: 100 mm x 3.0 mm or 4.6 mm (sub-3

    
    m or core-shell particles recommended for efficiency).
    
  • Initial Gradient: 50% to 100% MeOH over 10 minutes.

Step 3: Optimization

If resolution is


:
  • Lower Temperature: Decrease column temperature to 20°C or 15°C.

    
    -
    
    
    
    interactions are exothermic and often become stronger at lower temperatures, increasing retention and selectivity.
  • Isocratic Hold: Switch to an isocratic method at the %MeOH where the peaks elute. This flattens the baseline and maximizes the number of theoretical plates.

Visualizations

Diagram 1: Method Development Decision Tree

A logical workflow for selecting the correct column and conditions.

MethodDevTree Start Start: Halogenated Benzene Isomers CheckIsomers Are they Positional Isomers? (e.g., ortho/meta/para) Start->CheckIsomers StandardC18 Try Standard C18 Mobile Phase: ACN/H2O CheckIsomers->StandardC18 No (Structural analogs) SwitchPFP Switch to PFP Column (Pentafluorophenyl) CheckIsomers->SwitchPFP Yes (Critical Pair) Decision1 Resolution > 1.5? StandardC18->Decision1 Success Validate Method Decision1->Success Yes Decision1->SwitchPFP No MobilePhaseRule CRITICAL: Use MeOH/H2O (Avoid ACN) SwitchPFP->MobilePhaseRule Decision2 Resolution > 1.5? MobilePhaseRule->Decision2 Decision2->Success Yes OptimizeTemp Decrease Temp (15-20°C) Enhance pi-pi interactions Decision2->OptimizeTemp No OptimizeTemp->Success Retest

Caption: Decision tree prioritizing PFP phases and Methanol mobile phases for positional isomer separation.

Diagram 2: The PFP Interaction Mechanism

Visualizing why PFP works where C18 fails.

PFP_Mechanism cluster_0 Stationary Phase (PFP) cluster_1 Analyte (Dichlorobenzene) PFP_Ring F-Substituted Ring (Electron Deficient) Interaction1 pi-pi Stacking (Primary Selectivity) PFP_Ring->Interaction1 Interaction2 Shape Selectivity (Steric Fit) PFP_Ring->Interaction2 Rigid Structure Analyte_Ring Cl-Substituted Ring (Electron Rich/Donor) Analyte_Ring->Interaction1 Analyte_Ring->Interaction2 Isomer Shape

Caption: Mechanistic view of the electron-deficient PFP phase interacting with electron-rich halogenated analytes.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4363EN. Link

  • MAC-MOD Analytical. (2016). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Technical Report.[1][4] Link

  • Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell Column to Aid Selectivity. Application Poster.[5] Link

  • Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2). Link

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of Bromo-Chloro-Iodo Benzenes

Executive Summary This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of polyhalogenated benzenes containing mixed bromine, chlorine, and iodine substituents.[1] Targeted at rese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of polyhalogenated benzenes containing mixed bromine, chlorine, and iodine substituents.[1] Targeted at researchers in drug development and environmental analysis, this document moves beyond basic spectral interpretation to explore the causality of fragmentation governed by bond dissociation energies (BDE) and isotopic probability.

We compare the standard Electron Ionization (EI) method against Negative Chemical Ionization (NCI) to highlight performance trade-offs between structural elucidation and sensitivity.

Isotopic Fingerprinting: The "Barcode" of Identification

Before fragmentation analysis, the molecular ion (M⁺) cluster provides the first level of confirmation. Unlike simple hydrocarbons, mixed halides display a complex "barcode" due to the natural abundance of stable isotopes.

Isotopic Logic
  • Chlorine: Exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%), creating a characteristic 3:1 intensity ratio.

  • Bromine: Exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), creating a 1:1 intensity ratio.

  • Iodine: Monoisotopic (¹²⁷I), contributing no isotope pattern but adding significant mass defect.

Theoretical Abundance Table (M⁺ Cluster)

For a hypothetical molecule containing 1 Br, 1 Cl, and 1 I (e.g., C₆H₃BrClI), the molecular ion cluster spans 4-6 mass units.

Peak LabelMass ShiftCompositionRelative Intensity (Approx.)[2][3][4]Diagnostic Value
M 0³⁵Cl, ⁷⁹Br, ¹²⁷I75% Base mass (nominal)
M+2 +2³⁷Cl, ⁷⁹Br, ¹²⁷I OR ³⁵Cl, ⁸¹Br, ¹²⁷I100% (Base Peak)Overlap of ³⁷Cl and ⁸¹Br contributions creates the highest peak.
M+4 +4³⁷Cl, ⁸¹Br, ¹²⁷I25% Statistically least likely combination.

Expert Insight: In a mixed Br/Cl system, the M+2 peak is often more intense than the M peak because the probability of having either a ³⁷Cl or an ⁸¹Br is higher than having only light isotopes.

Fragmentation Mechanics: The Hierarchy of Bond Cleavage

The fragmentation pathway is strictly deterministic, governed by the bond dissociation energy (BDE) of the carbon-halogen bonds.

Causality of Cleavage

Fragmentation in EI (70 eV) follows the path of least resistance. The order of loss is inversely proportional to bond strength:

  • C-I (~240 kJ/mol): Weakest bond. Iodine radical (I[1]•) is lost almost immediately, often reducing the intensity of the molecular ion.

  • C-Br (~280 kJ/mol): Intermediate strength. Bromine is lost from the [M-I]⁺ fragment.[1]

  • C-Cl (~340 kJ/mol): Strongest bond. Chlorine is often retained on the phenyl ring until the final stages of fragmentation.

Visualization: Fragmentation Pathway

The following diagram illustrates the sequential decay of 1-bromo-3-chloro-5-iodobenzene .

Fragmentation M Molecular Ion (M+) [C6H3BrClI]+. m/z ~316 Frag1 Fragment 1 [M-I]+ [C6H3BrCl]+ m/z ~189 M->Frag1 Loss of I• (Weakest Bond) Frag2 Fragment 2 [M-I-Br]+ [C6H3Cl]+ m/z ~110 Frag1->Frag2 Loss of Br• Frag3 Phenyl Cation [M-I-Br-Cl]+ [C6H3]+ m/z ~75 Frag2->Frag3 Loss of Cl• (Strongest Bond) RingOpen Ring Opening [C4H3]+ / [C2H2] Frag3->RingOpen Acetylene Loss

Figure 1: Sequential fragmentation cascade of a mixed tri-halo benzene. The thickness of arrows represents the kinetic favorability of the transition.

Comparative Analysis: EI vs. NCI

When analyzing trace levels of these compounds (e.g., in biological matrices), the choice of ionization mode is critical.

Comparison Guide
FeatureElectron Ionization (EI)Negative Chemical Ionization (NCI)
Mechanism Hard ionization (70 eV electron bombardment).Soft ionization (Electron capture by electronegative atoms).
Primary Signal Rich fragment pattern (Structural Fingerprint).[4]Molecular ion (M⁻) or Halide ions (Br⁻, I⁻).
Sensitivity Moderate (ng range).[2]High (pg to fg range) for halogenated species.
Selectivity Low (ionizes everything).High (selective for halogens/nitro groups).
Best For Structural Elucidation: Confirming the position of halogens via isomer-specific fragmentation.Quantitation: Detecting trace levels where background noise must be eliminated.

Self-Validating Check: If your EI spectrum shows a dominant peak at m/z 127 (I⁺) but weak molecular ion, confirm with NCI. NCI should show a strong molecular anion [M]⁻ or [M-H]⁻ if the molecule is intact.

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure reproducible data, follow this validated workflow.

Step 1: Sample Preparation
  • Solvent: Use Hexane or Dichloromethane (DCM). Avoid protic solvents like methanol which can suppress ionization in NCI.

  • Concentration: 1-10 ppm for EI scan mode.

Step 2: GC Parameters (Agilent/Standard Configuration)
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min. Rationale: Fast ramp preserves thermally labile C-I bonds.

Step 3: MS Acquisition & QC
  • Scan Range: m/z 50–500.

  • Solvent Delay: 3.0 min (protect filament from solvent).

  • QC Criteria (Pass/Fail):

    • Isotope Ratio Check: The M+2 peak intensity must be within ±10% of the theoretical value (approx 130% of M peak for 1Br/1Cl).

    • Fragment Check: The [M-I]⁺ peak must be present. If absent, injection temperature may be too high (thermal degradation).

Workflow Sample Sample Dissolution (Hexane/DCM) GC GC Separation (DB-5ms, Fast Ramp) Sample->GC Ionization Ionization Source (Select EI or NCI) GC->Ionization Detection MS Detection (Scan m/z 50-500) Ionization->Detection Validation Data Validation (Isotope Ratio Check) Detection->Validation

Figure 2: Operational workflow for valid GC-MS analysis of polyhalogenated benzenes.

References

  • NIST Chemistry WebBook. Mass Spectrum of 1-Bromo-4-iodobenzene. National Institute of Standards and Technology.[5][6][7] Link

  • Chemistry Steps. Isotopes in Mass Spectrometry: Cl and Br Patterns. Link

  • Shimadzu Corporation. Principles of NCI (Negative Chemical Ionization) vs EI. Link

  • BenchChem. Fragmentation Analysis of Halogenated Aromatics. Link

  • Doc Brown's Chemistry. Mass Spectrometry of Chlorobenzene and Aryl Halides. Link

Sources

Comparative

Strategic Halogen Selection: Aryl Iodide vs. Aryl Bromide in Precision Synthesis

Executive Summary: The "Speed vs. Stability" Trade-off[1] In high-throughput medicinal chemistry and process development, the choice between an aryl iodide (Ar-I) and an aryl bromide (Ar-Br) is rarely arbitrary. It is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Speed vs. Stability" Trade-off[1]

In high-throughput medicinal chemistry and process development, the choice between an aryl iodide (Ar-I) and an aryl bromide (Ar-Br) is rarely arbitrary. It is a calculated decision balancing oxidative addition kinetics against atom economy and cost .[1]

  • Aryl Iodides are the "Formula 1" reagents: they possess the weakest C-X bond, offering rapid oxidative addition even with non-specialized catalysts (e.g., Pd(PPh₃)₄) at mild temperatures. They are the obligate choice for chemoselective transformations on polyhalogenated scaffolds.

  • Aryl Bromides are the industrial workhorses: they offer superior shelf-stability, lower cost, and sufficient reactivity for most standard cross-couplings when paired with modern electron-rich phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines).

This guide dissects the mechanistic divergence of these two halogens and provides a validated protocol for exploiting their reactivity differences.

Mechanistic Foundation: Bond Energy & Oxidative Addition[2]

The primary differentiator is the Carbon-Halogen bond dissociation energy (BDE).[2] This energy barrier directly dictates the rate of the Oxidative Addition (OA) step in Palladium-catalyzed cycles, which is frequently the rate-determining step (RDS) for aryl bromides and chlorides.

Data Comparison: Bond Energetics and Kinetics[1]
FeatureAryl Iodide (Ph-I)Aryl Bromide (Ph-Br)Impact on Synthesis
Bond Dissociation Energy (BDE) ~65 kcal/mol~81 kcal/molAr-I requires significantly less activation energy to cleave.
C-X Bond Length ~2.10 Å~1.90 ÅLonger bond in Ar-I facilitates metal insertion.
Oxidative Addition Rate (

)
> 10001 (Reference)Ar-I adds to Pd(0) minutes/seconds at RT; Ar-Br often requires heat (>60°C).
Lithium-Halogen Exchange Extremely Fast (-78°C)Moderate (Requires -78°C to 0°C)Ar-I allows exchange in the presence of Ar-Br.
Visualization: The Catalytic Entry Point

The following diagram illustrates where the halide identity impacts the catalytic cycle. Note the high energy barrier for Ar-Br compared to Ar-I.

CatalyticCycle cluster_0 Kinetic Bottleneck Pd0 Pd(0)L2 Active Catalyst ComplexA Oxidative Addition Complex [Ar-Pd(II)-X] Pd0->ComplexA Oxidative Addition (RDS for Br) I >> Br > Cl ArX Ar-X (Reactant) X = I or Br ArX->ComplexA Transmetal Transmetalation (Rate Independent of X) ComplexA->Transmetal + R-B(OH)2 / Base Prod Reductive Elimination (Product Release) Transmetal->Prod C-C Bond Formation Prod->Pd0 Catalyst Regeneration

Figure 1: The Palladium Catalytic Cycle. The "Kinetic Bottleneck" highlights where the choice of Iodide vs. Bromide determines the reaction temperature and catalyst load.

Chemoselectivity: The "Killer App" of Aryl Iodides

The most powerful application of the reactivity difference is sequential cross-coupling . If a molecule contains both an iodide and a bromide (e.g., 1-bromo-4-iodobenzene), you can selectively functionalize the iodide position while leaving the bromide intact for a subsequent step.[3]

The Rule of Thumb:

Pd(0) will insert into the C-I bond at Room Temperature (or mild heat). The C-Br bond will remain inert until higher temperatures (>60-80°C) or specialized ligands are applied.

Workflow: Orthogonal Functionalization

Selectivity cluster_step1 Step 1: Kinetic Control cluster_step2 Step 2: Thermodynamic Forcing Start 1-Bromo-4-Iodobenzene Step1 Suzuki Coupling (Pd(PPh3)4, RT, 1.05 eq Boronic Acid) Start->Step1 Inter 4-Bromo-Biaryl (Iodide replaced, Bromide intact) Step1->Inter >95% Selectivity Step2 Buchwald-Hartwig / Suzuki (Pd(dppf) or XPhos, >80°C) Inter->Step2 Final Unsymmetrical Terphenyl / Amine Step2->Final

Figure 2: Sequential functionalization strategy. Step 1 relies on the lability of the C-I bond; Step 2 forces the activation of the C-Br bond.

Experimental Protocol: Selective Suzuki Coupling

Objective: Couple phenylboronic acid to the iodine position of 1-bromo-4-iodobenzene with >95% chemoselectivity.

Rationale: To prevent "bis-coupling" (reaction at both I and Br) or "homocoupling," we must control stoichiometry and temperature strictly.

Materials
  • Substrate: 1-Bromo-4-iodobenzene (1.0 equiv)

  • Nucleophile: Phenylboronic acid (1.05 equiv) — Crucial: Do not use excess.

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Use a "slow" ligand like PPh3 to enhance differentiation between I and Br.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME or Toluene/EtOH (degassed)

Step-by-Step Methodology
  • Inerting: Flame-dry a Schlenk flask and cycle with Argon/Vacuum (3x). Oxygen promotes homocoupling.

  • Charging: Add 1-bromo-4-iodobenzene (283 mg, 1.0 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvation: Add degassed DME (10 mL). Stir for 5 mins to ensure catalyst dissolution.

  • Activation: Add the aqueous Na₂CO₃ solution.

  • Reaction (The Critical Phase):

    • Add Phenylboronic acid (128 mg, 1.05 mmol).

    • Stir at Room Temperature (20-25°C) .

    • Note: If reaction is sluggish after 2 hours, warm gently to 35°C. Do not exceed 40°C , or the C-Br bond will begin to activate.

  • Monitoring: Check TLC or GC-MS every hour. Look for the disappearance of the starting material. The product (4-bromobiphenyl) should appear.

    • QC Check: If you see a terphenyl peak (MW 230), the temperature is too high or stoichiometry is off.

  • Workup: Quench with water, extract with EtOAc. The crude product contains the intact aryl bromide, ready for the next step.

Lithium-Halogen Exchange: The Low-Temp Alternative

While Palladium chemistry is dominant, Li-Halogen exchange is vital for generating nucleophiles.

  • Aryl Iodides: Exchange with n-BuLi or i-PrMgCl is extremely fast, often occurring at -78°C to -40°C.

  • Aryl Bromides: Often require t-BuLi (2 equiv) or higher temperatures (0°C) with i-PrMgCl.

Strategic Implication: You can perform a Li-Halogen exchange on an iodide in the presence of a bromide by keeping the temperature at -78°C. The bromide will remain untouched, allowing for subsequent functionalization.

Decision Matrix: When to Use Which?

ScenarioRecommended HalogenReasoning
Routine Library Synthesis Bromide Cheaper, stable on the bench, works with standard catalysts (e.g., Pd-XPhos).
Sterically Hindered Substrate Iodide The weaker bond compensates for the steric bulk preventing the catalyst approach.
Sequential Coupling Iodide (then Bromide) Use I for the first coupling, Br for the second.
Low Boiling Point Solvents Iodide If you are limited to ether/DCM and cannot heat above 40°C, Br will not react; I will.
Cost Sensitive Scale-up Bromide (or Chloride) On kg scale, the price difference between I and Br is massive. Process chemists will optimize conditions to make Br work.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Discusses reactivity trends I > Br > Cl).

  • BenchChem Technical Support. (2025). A Cost-Benefit Analysis for Synthetic Chemists: Iodinated vs. Brominated Starting Materials.
  • Bonn, D. E., et al. (2025).[4] Optimization of reaction conditions using 1-bromo-4-iodobenzene. Chemical Communications. (Protocol for selective coupling).

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides. Journal of the American Chemical Society, 124(50), 14844–14845.

Sources

Validation

A Comparative Guide to Infrared (IR) Spectroscopy Peaks for Ethoxy and Halogenated Arenes

For researchers and professionals in drug development and chemical sciences, infrared (IR) spectroscopy is an indispensable tool for functional group identification and structural elucidation. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical sciences, infrared (IR) spectroscopy is an indispensable tool for functional group identification and structural elucidation. This guide provides an in-depth comparison of the characteristic IR spectral features of two crucial chemical moieties: the ethoxy group and halogenated arenes. Understanding these spectral signatures is paramount for confirming molecular structures, monitoring reactions, and ensuring the purity of synthesized compounds.

This guide moves beyond a simple recitation of wavenumber ranges. It delves into the causality behind observed spectral patterns, offering insights grounded in the principles of molecular vibrations and the influence of electronic and steric effects.

The Foundational Principles of IR Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels.[1][2] Covalent bonds within a molecule are not static; they behave like springs, undergoing stretching and bending vibrations at specific, quantized frequencies.[2][3] When the frequency of the incident IR radiation matches the natural vibrational frequency of a bond, absorption occurs, resulting in a peak in the IR spectrum.[3]

The position of an absorption peak (expressed in wavenumbers, cm⁻¹) is primarily determined by the bond strength and the masses of the bonded atoms.[4] The intensity of a peak is related to the change in dipole moment during the vibration.[4][5] The region of an IR spectrum from approximately 4000 to 1500 cm⁻¹ is known as the functional group region, where characteristic stretching vibrations for many common functional groups appear.[1] The more complex region from 1500 to 400 cm⁻¹ is termed the fingerprint region, which is unique to a specific molecule and arises from complex vibrational interactions.[6][7][8]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

A reliable IR spectrum is the foundation of accurate spectral interpretation. The following is a generalized protocol for obtaining the IR spectrum of a liquid or solid organic compound using a modern Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common technique in research laboratories.

Step-by-Step Methodology for ATR-FT-IR Spectroscopy
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Be cautious not to scratch the crystal surface.[4]

    • Record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any solvent residues.

  • Sample Application:

    • For Liquids: Apply a small drop of the liquid sample directly onto the center of the ATR crystal.

    • For Solids: Place a small amount of the solid powder onto the crystal. Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.[4]

  • Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Label the significant peaks with their corresponding wavenumbers.

    • Compare the obtained spectrum with reference spectra or use correlation charts to identify functional groups.

Experimental_Workflow Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process and Analyze Data Acquire_Spectrum->Process_Data End End Process_Data->End

Caption: A streamlined workflow for acquiring an IR spectrum using an ATR-FT-IR spectrometer.

Ethoxy Group: Key Spectral Signatures

The ethoxy group (-OCH₂CH₃) is an ether functional group. Its IR spectrum is characterized by the prominent C-O stretching vibration and the various C-H vibrations of the ethyl group. Phenetole (ethyl phenyl ether) serves as an excellent model compound for understanding these features.[9][10]

The most diagnostic absorption for an ether is the C-O-C stretching vibration, which appears as a strong band in the fingerprint region.[9] The presence of both aliphatic and aromatic carbons attached to the ether oxygen in phenetole influences the exact position of this band.

Table 1: Characteristic IR Peaks for the Ethoxy Group (as in Phenetole)

Vibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000Medium to WeakAppears to the left of 3000 cm⁻¹.[11][12]
Aliphatic C-H Stretch3000 - 2850Medium to StrongArises from the CH₂ and CH₃ groups.[13]
Aromatic C=C Stretch1600 - 1450Medium to StrongOften appears as two or more sharp bands.[7][14]
C-O-C Asymmetric Stretch1275 - 1200StrongCharacteristic of aryl alkyl ethers.
C-O-C Symmetric Stretch1075 - 1020StrongAnother key indicator of the ether linkage.
Aromatic C-H Out-of-Plane Bend900 - 675StrongThe pattern is diagnostic of the ring substitution.[11]

Halogenated Arenes: A Study in Mass and Electronic Effects

Halogenated arenes are aromatic compounds where one or more hydrogen atoms on the benzene ring are substituted by a halogen (F, Cl, Br, I). Their IR spectra retain the characteristic bands of the aromatic ring, with the addition of a C-X (halogen) stretching vibration. The position of the C-X stretch is highly dependent on the mass of the halogen atom.[5]

As we move down the halogen group, the increasing mass of the halogen atom causes the C-X stretching vibration to appear at progressively lower wavenumbers.[5] This trend is a direct consequence of the Hooke's Law model for a diatomic oscillator, where the vibrational frequency is inversely proportional to the reduced mass of the system.

Table 2: Comparison of C-X Stretching Frequencies in Monosubstituted Halogenated Benzenes

CompoundHalogenC-X Stretch (cm⁻¹)Notes
FluorobenzeneF1250 - 1100The C-F stretch is often coupled with other vibrations.
ChlorobenzeneCl850 - 550Typically a strong, sharp absorption.[8]
BromobenzeneBr690 - 515Lower frequency due to the higher mass of bromine.[8][15]
IodobenzeneI~500Even lower frequency due to the mass of iodine.[16][17]

Beyond the C-X stretch, halogen substitution also influences the aromatic C-H out-of-plane bending vibrations. The pattern of these strong bands in the 900-675 cm⁻¹ region can help determine the substitution pattern on the benzene ring (ortho, meta, para).[11][18] For monosubstituted rings like chlorobenzene, bromobenzene, and iodobenzene, two strong bands are typically observed in this region.[18][19]

Spectral_Analysis_Flowchart Start Analyze IR Spectrum CH_Stretch Examine 3100-2850 cm⁻¹ region (C-H Stretches) Start->CH_Stretch Aromatic_Aliphatic Aromatic C-H (>3000 cm⁻¹)? Aliphatic C-H (<3000 cm⁻¹)? CH_Stretch->Aromatic_Aliphatic Carbonyl_Region Check for strong C=O band ~1700 cm⁻¹ Aromatic_Aliphatic->Carbonyl_Region Double_Bond_Region Look for C=C stretches 1600-1450 cm⁻¹ Carbonyl_Region->Double_Bond_Region Fingerprint_Region Analyze Fingerprint Region (< 1500 cm⁻¹) Double_Bond_Region->Fingerprint_Region COC_Stretch Strong band(s) at 1275-1020 cm⁻¹? (C-O-C Ether Stretch) Fingerprint_Region->COC_Stretch CX_Stretch Strong band at < 850 cm⁻¹? (C-X Stretch) Fingerprint_Region->CX_Stretch Ethoxy_Present Ethoxy Group Likely Present COC_Stretch->Ethoxy_Present Halogen_Present Halogenated Arene Likely Present CX_Stretch->Halogen_Present

Caption: A decision-making flowchart for the preliminary analysis of an IR spectrum to identify ethoxy or halogenated arene functionalities.

Comparative Analysis: Distinguishing Ethoxy Arenes from Halogenated Arenes

While both classes of compounds possess an aromatic ring, their key distinguishing features in an IR spectrum are clear and systematic.

FeatureEthoxy Arene (e.g., Phenetole)Halogenated Arene (e.g., Chlorobenzene)
Key Diagnostic Peak(s) Strong C-O-C stretches (1275-1020 cm⁻¹)Strong C-X stretch (frequency depends on halogen, < 850 cm⁻¹)
Aliphatic C-H Stretches Present (3000-2850 cm⁻¹)Absent
Aromatic C-H Stretches Present (>3000 cm⁻¹)Present (>3000 cm⁻¹)
Aromatic C=C Stretches Present (1600-1450 cm⁻¹)Present (1600-1450 cm⁻¹)
Out-of-Plane Bending Pattern indicates monosubstitution.Pattern indicates monosubstitution.

The most definitive way to distinguish between an ethoxy arene and a halogenated arene is the presence of strong C-O-C stretching bands for the former and the characteristic low-frequency C-X stretching band for the latter. The presence or absence of aliphatic C-H stretches provides a secondary, yet powerful, confirmation.

Conclusion

The infrared spectra of ethoxy and halogenated arenes exhibit distinct and interpretable patterns. For the ethoxy group, the strong C-O-C stretching vibrations in the fingerprint region are the most telling feature, supplemented by the presence of aliphatic C-H stretches. In contrast, halogenated arenes are identified by their characteristic C-X stretching frequencies, which show a clear trend with the mass of the halogen. A systematic approach to spectral analysis, as outlined in this guide, allows for the confident identification of these important functional groups, thereby supporting robust chemical synthesis and characterization.

References

  • Albert, S., et al. (2015). Synchrotron-based highest resolution FTIR spectroscopy of chlorobenzene. Journal of Molecular Spectroscopy, 313, 29-35.
  • Brown, D. (n.d.). C6H5Cl infrared spectrum of chlorobenzene. Doc Brown's Chemistry.
  • Fiveable. (n.d.). Phenetole Definition.
  • GAMESS. (n.d.). Bromobenzene.
  • Liu, Y., et al. (2002).
  • Gutow, J. (2015). IR Spectrums. University of Wisconsin Oshkosh.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11575, Iodobenzene.
  • Wang, Y., et al. (2000). [Influence of substituents on IR spectrum of aromatic amines in different solvents]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(6), 819-821.
  • Plyler, E. K., et al. (1952). Infrared spectra of polychlorobenzenes. Journal of Research of the National Bureau of Standards, 49(4), 255-263.
  • LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). Phenetole(103-73-1) IR Spectrum.
  • ChemicalBook. (n.d.). Bromobenzene(108-86-1)IR1.
  • ChemicalBook. (n.d.). Iodobenzene(591-50-4)IR1.
  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy.
  • StudyLoop. (2023). [Chemistry] IR spectrum for Phenol and Phenetole. YouTube.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7674, Phenetole.
  • SpectraBase. (n.d.). Phenetole - Optional[FTIR] - Spectrum.
  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • National Institute of Standards and Technology. (n.d.). Benzene, iodo-. NIST Chemistry WebBook.
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 31-35.
  • Maricopa Open Digital Press. (n.d.).
  • University of Calgary. (n.d.).
  • Millikin University. (n.d.). Experiment 11 — Infrared Spectroscopy.
  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.
  • LibreTexts. (2022). 4.2: IR Spectroscopy.
  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).
  • National Institute of Standards and Technology. (n.d.). Benzene, 1-iodo-3-methyl-. NIST Chemistry WebBook.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial.
  • Michigan State University. (n.d.). Infrared Spectroscopy.
  • Puzzarini, C., et al. (2014). Anharmonic theoretical simulations of infrared spectra of halogenated organic compounds. The Journal of Chemical Physics, 141(2), 024307.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
  • Chegg. (2016). Solved Analyse the IR of bromobenzene.
  • Chegg. (2017). Solved Use the spectra for bromobenzene on Fig 15.19 and.
  • National Institute of Standards and Technology. (n.d.). Benzene, bromo-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Benzene, iodo-. NIST Chemistry WebBook.
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Comparative

A Comparative Guide to the Purity Analysis and Impurity Profiling of 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene

This guide provides a comprehensive framework for the purity analysis and impurity profiling of 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene, a complex halogenated intermediate crucial in multi-step API synthesis. Given its i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the purity analysis and impurity profiling of 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene, a complex halogenated intermediate crucial in multi-step API synthesis. Given its intricate substitution pattern, a robust analytical strategy is not merely a quality control measure but a critical component of process understanding and regulatory compliance. This document details a multi-modal approach, comparing the strengths of various analytical techniques and providing actionable protocols for their implementation.

The Analytical Imperative: Why In-Depth Profiling Matters

1-Bromo-3-chloro-4-ethoxy-2-iodobenzene is a bespoke building block where minor impurities can have a cascading impact on the yield, purity, and safety of the final active pharmaceutical ingredient (API). Isomeric impurities, residual starting materials, or process-related by-products can introduce new, uncharacterized substances into the drug substance. Regulatory bodies, guided by principles outlined in documents like the ICH Q3A(R2) guidelines, mandate the identification and control of impurities above specific thresholds. Therefore, a scientifically sound, multi-faceted analytical approach is essential for de-risking the synthetic process and ensuring patient safety.

The primary challenges in analyzing this molecule are:

  • Isomeric Complexity: The synthesis can lead to multiple positional isomers which may have similar chromatographic behavior but different reactivity.

  • Diverse Impurity Types: Impurities can range from non-volatile process by-products to volatile residual solvents.

  • Lack of Commercial Standards: Reference standards for potential impurities are often unavailable and must be co-eluted, isolated, or synthesized.

Deconstructing the Impurity Profile: A Mechanistic Approach

A logical impurity profiling workflow begins with a theoretical assessment of the synthetic route to anticipate potential process-related impurities. While the exact synthesis is proprietary, a plausible route involves sequential halogenation and etherification of a benzene precursor. This allows us to predict the most likely classes of impurities.

cluster_synthesis Plausible Synthetic Origin cluster_impurities Resulting Impurity Classes A Precursors (e.g., 3-chloro-4-ethoxy-aniline) B Intermediate 1 (e.g., Diazotization & Iodination) A->B C Intermediate 2 (e.g., Bromination) B->C D Final Product (1-Bromo-3-chloro-4-ethoxy-2-iodobenzene) C->D I1 Residual Starting Materials (Unreacted Precursors) D->I1 Leads To I2 Isomeric By-products (e.g., 2-Bromo-4-chloro-5-ethoxy-1-iodobenzene) D->I2 Leads To I3 Under-/Over-halogenated Species (e.g., 3-chloro-4-ethoxy-2-iodobenzene) D->I3 Leads To I4 Degradation Products (e.g., Hydrolysis to phenol) D->I4 Leads To

Caption: Predicted impurity classes originating from a plausible synthetic pathway.

A Comparative Analysis of Core Analytical Techniques

No single analytical technique can provide a complete picture of the purity of 1-Bromo-3-chloro-4-ethoxy-2-iodobenzene. A multi-pronged strategy is required, leveraging the orthogonal strengths of different methods. The selection of techniques should be based on their ability to separate and detect the diverse range of potential impurities.

Analytical TechniquePrimary Target ImpuritiesStrengthsLimitations
HPLC-UV/MS Isomers, process by-products, non-volatile degradation products.High resolution for isomers; MS provides mass identification for unknowns; UV allows for quantification.Not suitable for volatile compounds; requires chromophores for UV detection.
GC-MS Residual solvents, volatile starting materials, low molecular weight by-products.Excellent sensitivity for volatile and semi-volatile compounds; extensive MS libraries for identification.Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation.
¹H / ¹³C NMR Isomeric impurities, structural confirmation of main component and impurities.Unrivaled for structural elucidation and distinguishing positional isomers; inherently quantitative.Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.
ICP-MS Elemental impurities, residual catalysts (e.g., Pd, Cu).Extremely high sensitivity for trace metals.Provides no structural information on organic impurities.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed as starting points and must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

Primary Purity Assay and Impurity Profiling by HPLC-UV/MS

This method serves as the core technique for quantifying the main component and identifying non-volatile impurities. The combination of UV for quantification and Mass Spectrometry (MS) for identification provides a powerful, self-validating system.

Workflow Diagram:

prep Sample Preparation (1 mg/mL in Acetonitrile) hplc HPLC Separation (C18 Column, Gradient Elution) prep->hplc split hplc->split uv UV Detection (e.g., 254 nm) For Quantification split->uv ms Mass Spectrometry (ESI+, Full Scan) For Identification split->ms data Data Analysis (Purity Calculation, Impurity ID) uv->data ms->data

Validation

A Comparative Guide to the Crystal Structure Analysis of Polyhalogenated Phenetole Derivatives

For researchers, medicinal chemists, and materials scientists, understanding the three-dimensional architecture of molecules is paramount. The spatial arrangement of atoms within a crystal lattice dictates a compound's p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, understanding the three-dimensional architecture of molecules is paramount. The spatial arrangement of atoms within a crystal lattice dictates a compound's physical properties, from solubility and melting point to bioavailability and solid-state reactivity. For polyhalogenated phenetole derivatives—a class of compounds with significant potential in drug development and materials science—X-ray diffraction (XRD) stands as the definitive technique for elucidating this critical structural information.

This guide provides an in-depth comparison of the crystallographic features of polyhalogenated aromatic ethers, with a specific focus on phenetole (phenoxyethane) derivatives and their close structural analogues. While the crystallographic literature on polyhalogenated phenetoles themselves is notably sparse, a comparative analysis of structurally related polyhalogenated phenols and anisoles offers invaluable insights into the expected conformational and packing behaviors. We will explore the fundamental principles of their synthesis and crystallization, the nuances of XRD data interpretation, and the critical role of non-covalent interactions, such as halogen and hydrogen bonds, in dictating their supramolecular architecture.

The Significance of Halogenation in Crystal Engineering

The introduction of multiple halogen atoms onto a phenetole scaffold dramatically influences its electronic and steric properties. These modifications are not merely passive additions; they are active directors of crystal packing. Halogen atoms, particularly chlorine, bromine, and iodine, are capable of forming highly directional non-covalent interactions known as halogen bonds.[1] These interactions, where a region of positive electrostatic potential on the halogen atom (the σ-hole) is attracted to a Lewis base, are increasingly recognized as powerful tools in crystal engineering, akin to the well-established hydrogen bond.[2] The interplay between halogen bonds, hydrogen bonds (if a hydroxyl group is present), and π-π stacking interactions governs the assembly of molecules in the solid state.

Experimental Workflow: From Synthesis to Structure

The journey from a conceptual molecule to a fully characterized crystal structure is a multi-step process that demands precision and an understanding of the underlying chemical principles. The general workflow is outlined below.

Experimental Workflow for Crystal Structure Analysis Figure 1: Generalized Experimental Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xrd X-Ray Diffraction Analysis Synthesis Synthesis of Polyhalogenated Precursor Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Slow Evaporation, Vapor Diffusion, etc. Data_Collection XRD Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Analysis Structural Analysis & Comparison Structure_Refinement->Analysis Validation and Interpretation

Caption: Figure 1: Generalized Experimental Workflow. A schematic representation of the key stages involved in the crystal structure analysis of polyhalogenated phenetole derivatives and their analogues.

Experimental Protocols

1. Synthesis of Polyhalogenated Phenols (Precursors):

A common route to polyhalogenated phenetoles is via the etherification of the corresponding polyhalogenated phenols. The synthesis of these precursors often involves the direct chlorination or bromination of phenol.

  • Example: Synthesis of 2,4,6-Trichlorophenol

    • Phenol is used as the starting material.

    • Chlorination is carried out using a chlorinating agent, potentially with a catalyst such as mercaptoethylamine to improve regioselectivity and yield.[3]

    • The reaction mixture is worked up to isolate the crude trichlorophenol.

    • Purification is achieved through techniques like recrystallization or column chromatography to obtain the pure 2,4,6-trichlorophenol.

2. Crystallization for X-ray Diffraction:

Obtaining single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

  • General Crystallization Protocol:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, hexane, dichloromethane) to form a saturated or near-saturated solution.

    • Employ a slow crystallization method:

      • Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

      • Vapor Diffusion: Place the solution in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

      • Cooling: Slowly cool a saturated solution to induce crystallization.

    • Once suitable crystals have formed, carefully select a well-formed, defect-free crystal for XRD analysis.

3. Single-Crystal X-ray Diffraction (XRD) Data Collection and Refinement:

  • Data Collection:

    • A selected crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The initial crystal structure is solved using direct methods or Patterson methods.

    • The structural model is then refined using full-matrix least-squares on F², where the positions and anisotropic displacement parameters of the non-hydrogen atoms are adjusted to best fit the experimental data. Hydrogen atoms are typically placed in calculated positions.

Comparative Crystallographic Analysis: Insights from Analogues

In the absence of a rich dataset for polyhalogenated phenetoles, we turn to their closest structural relatives: polyhalogenated phenols and anisoles. The crystal structure of 2,4,6-trichlorophenol serves as an excellent case study.

Case Study: 2,4,6-Trichlorophenol

The crystal structure of 2,4,6-trichlorophenol reveals a complex interplay of intermolecular forces that dictate its solid-state assembly.[4]

Parameter2,4,6-Trichlorophenol[4]4-Bromo-2,6-bis(bromomethyl)anisole[5]
Chemical Formula C₆H₃Cl₃OC₉H₉Br₃O
Crystal System OrthorhombicMonoclinic
Space Group PnmaP2₁/n
a (Å) 16.946(4)4.6732(3)
b (Å) 3.829(1)16.790(1)
c (Å) 11.968(3)15.688(1)
β (°) 9092.541(4)
Volume (ų) 775.8(4)1229.42(1)
Z 44
Key Interactions O-H···O Hydrogen Bonds, C-H···Cl InteractionsC-H···Br Interactions, Br···Br Contacts

Table 1: Comparative Crystallographic Data for Halogenated Phenol and Anisole Derivatives.

Analysis of Intermolecular Interactions in 2,4,6-Trichlorophenol:

The crystal packing of 2,4,6-trichlorophenol is dominated by strong O-H···O hydrogen bonds, forming chains of molecules. Additionally, weaker C-H···Cl interactions contribute to the overall stability of the three-dimensional network. The chlorine atoms also participate in halogen···halogen contacts, which can be classified based on their geometry.[2]

  • Type I Interactions: Characterized by symmetric C-X···X-C angles (θ₁ ≈ θ₂), these are primarily driven by van der Waals forces.

  • Type II Interactions: Exhibit a "bent" geometry (θ₁ ≈ 180°, θ₂ ≈ 90°), indicative of a true halogen bond where the electrophilic σ-hole of one halogen interacts with the electron-rich equatorial region of another.

Comparison with a Polyhalogenated Anisole Analogue

The crystal structure of 4-bromo-2,6-bis(bromomethyl)anisole provides a valuable comparison point.[5] In this molecule, the hydroxyl proton is replaced by a methyl group, eliminating the possibility of strong O-H···O hydrogen bonding. Consequently, the crystal packing is governed by a different set of interactions. The dominant forces become weaker C-H···Br hydrogen bonds and Br···Br halogen interactions. This shift in the primary packing forces leads to a different crystal system and space group compared to 2,4,6-trichlorophenol.

Intermolecular Interactions Comparison Figure 2: Dominant Intermolecular Interactions TCP 2,4,6-Trichlorophenol O-H···O Hydrogen Bonds (Strong) C-H···Cl Interactions (Weak) Halogen···Halogen Contacts Phenetole Predicted for Polyhalogenated Phenetole C-H···X Interactions (X=Cl, Br) X···X Halogen Bonds C-H···π & π-π Stacking TCP->Phenetole Etherification removes strong H-bonding Anisole 4-Bromo-2,6-bis(bromomethyl)anisole C-H···Br Interactions (Moderate) Br···Br Contacts (Moderate) C-H···π Interactions Anisole->Phenetole Increased steric bulk of ethyl group

Caption: Figure 2: Dominant Intermolecular Interactions. A comparison of the primary forces governing crystal packing in a polyhalogenated phenol, a polyhalogenated anisole, and the predicted interactions for a polyhalogenated phenetole.

Extrapolating to Polyhalogenated Phenetoles: A Predictive Analysis

Based on the comparative analysis of these analogues, we can predict the key structural features of polyhalogenated phenetoles:

  • Absence of Strong Hydrogen Bonding: The replacement of the phenolic proton with an ethyl group eliminates the strong O-H···O hydrogen bond donor capability. This is the most significant change and will fundamentally alter the crystal packing motifs. The ether oxygen can still act as a weak hydrogen bond acceptor.

  • Dominance of Halogen-Based Interactions: In the absence of strong hydrogen bonds, halogen bonds (X···X and C-X···O) and weaker C-H···X interactions will likely become the primary structure-directing forces. The specific geometry and strength of these interactions will depend on the halogen type and substitution pattern.

  • Influence of the Ethyl Group: The ethyl group introduces greater conformational flexibility and steric bulk compared to the methyl group in anisoles. This may lead to less dense packing and potentially more complex or less predictable packing arrangements. The ethyl group's hydrogen atoms can also participate in weak C-H···O or C-H···π interactions.

  • Role of π-π Stacking: Aromatic stacking interactions between the halogenated phenyl rings are also expected to play a role in stabilizing the crystal lattice, likely in an offset or herringbone arrangement to minimize electrostatic repulsion between the electron-rich rings.

Conclusion

While a comprehensive library of polyhalogenated phenetole crystal structures remains to be built, a detailed examination of their close structural analogues provides a robust framework for understanding and predicting their solid-state behavior. The crystallographic analysis of polyhalogenated phenols and anisoles demonstrates the critical and often competing roles of hydrogen bonding, halogen bonding, and other weak intermolecular forces in directing molecular assembly.

For researchers entering this field, this comparative guide underscores the necessity of a meticulous experimental approach, from high-purity synthesis and patient crystallization to rigorous XRD data analysis. The predictive insights offered here, grounded in the principles of crystal engineering, provide a logical starting point for designing new polyhalogenated phenetole derivatives with desired solid-state properties for applications in drug development and materials science. The future elucidation of these structures will undoubtedly reveal new and fascinating supramolecular motifs, further enriching our understanding of the halogen bond and its role in the rational design of crystalline materials.

References

  • PubChem. 2,4,6-Trichlorophenol. National Center for Biotechnology Information. [Link]

  • Nestler, R., Schwarzer, A., & Gruber, T. (2018). Different Supramolecular Interactions Mediated by Br Atoms in the Crystal Structures of Three Anisole Derivatives. Acta Crystallographica Section C, Structural Chemistry, 74(Pt 3), 283–288. [Link]

  • Mukherjee, A., & Desiraju, G. R. (2014). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. IUCrJ, 1(1), 49–60. [Link]

  • Mukherjee, A., Tothadi, S., & Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of chemical research, 47(8), 2514–2524. [Link]

  • Google Patents. (2015). Synthetic method of 2, 4, 6-trichlorophenol. CN104311396A.

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